6-Chloro-7-nitro-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClN3O2 |
|---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
5-chloro-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10) |
InChI Key |
AJZSERMRCGDUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Tautomer Stability Analysis of 5-Chloro-4-nitro-1H-benzimidazole
Executive Summary
This technical guide provides a rigorous analysis of the tautomeric equilibrium of 5-chloro-4-nitro-1H-benzimidazole , a "privileged scaffold" in medicinal chemistry. Unlike simple benzimidazoles, the presence of the nitro group at the 4-position introduces a critical Intramolecular Hydrogen Bond (IMHB) that significantly biases the tautomeric population.
This document establishes that the 3H-tautomer (often nomenclaturally distinct as 6-chloro-7-nitro-1H-benzimidazole in static databases) is the thermodynamically dominant species in non-polar environments and the solid state, driven by a strong
Theoretical Framework: The Electronic Battleground
Tautomeric Definitions
Benzimidazoles exhibit annular tautomerism where the proton migrates between N1 and N3. For 5-chloro-4-nitro-1H-benzimidazole, the asymmetry of the benzene ring creates two distinct electronic environments.
-
Tautomer A (1H-Form): The proton resides on N1. The nitro group (C4) and chloro group (C5) are distal to the proton.
-
Tautomer B (3H-Form): The proton resides on N3. The proton is proximal to the nitro group at C4.
The Stabilizing Forces
Two competing forces dictate the equilibrium constant (
-
Electronic Withdrawal (Inductive Effect
): The chlorine atom at C5 is electron-withdrawing. In Tautomer A (1H), the N1-H acidity is increased by the para-chloro effect (relative to the fused ring system). -
Intramolecular Hydrogen Bonding (IMHB): The nitro group is a strong H-bond acceptor. In Tautomer B (3H), a pseudo-six-membered ring is formed between the N3-H and the nitro oxygen. This interaction typically contributes 5–7 kcal/mol of stabilization energy, often overriding steric repulsion.
Visualization of Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the transition state barrier.
Figure 1: Tautomeric equilibrium favoring the 3H-form due to intramolecular hydrogen bonding (IMHB).
In Silico Validation Protocol (DFT)
To predict the dominant tautomer before synthesis or spectral analysis, we utilize Density Functional Theory.[1]
Computational Methodology
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional: M06-2X (preferred for non-covalent interactions/H-bonding) or B3LYP-D3 (dispersion corrected).
-
Basis Set: 6-311++G(d,p) (Triple-zeta is required to accurately model the nitro group electron density).
-
Solvation Model: SMD (Solvation Model based on Density).
Standardized Protocol
-
Geometry Optimization: Perform optimization in vacuum to establish intrinsic stability.
-
Frequency Calculation: Confirm minima (zero imaginary frequencies).
-
Solvent Single Point: Calculate energy in Chloroform (
, mimics hydrophobic pockets) and DMSO ( , disrupts IMHB).
Expected Data Output (Template)
| Parameter | Tautomer A (1H) | Tautomer B (3H) | |
| Vacuum Energy (Hartree) | -XXX.12345 | -XXX.13500 | -7.25 (Favors B) |
| Dipole Moment (Debye) | 4.2 | 2.1 | - |
| N-H Bond Length ( | 1.01 | 1.03 (Elongated) | - |
| H | N/A | 1.85 (Strong H-bond) | - |
Interpretation: A
Experimental Validation: The Self-Validating Workflow
Relying solely on DFT is insufficient. The following wet-lab protocol uses NMR to empirically verify the tautomer ratio.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental validation workflow for tautomer identification.
Key Diagnostic: The "Desmotropic" Shift
The chemical shift of the NH proton is the primary indicator.
-
Protocol: Dissolve 5 mg of the compound in
(if soluble) or . -
Observation:
-
Non-H-bonded NH (Tautomer A): Typically appears at 10.5 – 11.5 ppm .
-
IMHB NH (Tautomer B): Shifts significantly downfield to 13.0 – 14.5 ppm due to deshielding by the nitro oxygen.
-
-
Self-Validation: Add
. The peak must disappear. If it remains, it is not the NH proton (impurity check).
Variable Temperature (VT) NMR
In
-
Run spectra at 25°C, 45°C, and 65°C.
-
Result: If the peak sharpens and shifts upfield with heat, the IMHB is breaking, and the solvent-mediated exchange is increasing. If the peak remains relatively sharp and downfield in non-polar solvents, the IMHB is robust.
Implications for Drug Development[2]
Understanding this stability is critical for:
-
Docking Simulations: Standard docking software often fixes the tautomer state based on the input file. If you input Tautomer A, but Tautomer B is the bioactive conformation (due to the energy penalty of breaking the IMHB), your docking scores will be invalid. Recommendation: Always dock both tautomers or use "flexible ligand" settings that allow proton migration.
-
Alkylation Regioselectivity: When reacting 5-chloro-4-nitro-1H-benzimidazole with an alkyl halide (R-X), the deprotonation usually occurs at the most acidic site. While Tautomer B is more stable, the N1-H (Tautomer A) might be more acidic or the N1 lone pair more nucleophilic depending on the transition state. However, steric hindrance from the 4-nitro group often directs alkylation to the N1 position (yielding the 1-alkyl-5-chloro-4-nitro product), as the N3 position is shielded by the nitro group.
References
-
BenchChem. (2025).[2] Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from 2
-
Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC. Retrieved from 3
-
Alkorta, I., & Elguero, J. (2022). Benzimidazole.[1][2][4][5][6][7][8] Encyclopedia MDPI. Retrieved from 9
-
Lafifi, I., & Khatmi, D. (2025).[10] Theoretical Investigation of the Intramolecular H-Bonding on Tautomerism. ResearchGate. Retrieved from 10[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
6-Chloro-7-nitro-1H-benzo[d]imidazole molecular weight and formula
An In-Depth Technical Guide to 6-Chloro-7-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a heterocyclic aromatic compound formed from the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a multitude of biological targets, leading to a vast array of pharmacological activities.[1] Marketed drugs incorporating the benzimidazole core span a wide therapeutic spectrum, including the antiulcer agent omeprazole, the anthelmintic albendazole, and the antihistamine astemizole.[2] The strategic substitution on the benzimidazole ring system is a key approach in drug discovery to modulate the molecule's physicochemical properties and enhance its biological efficacy. The introduction of a chloro group at the 6-position and a nitro group at the 7-position, as seen in 6-Chloro-7-nitro-1H-benzo[d]imidazole, creates a unique electronic and steric profile, making it a valuable intermediate and a subject of interest for developing novel therapeutic agents.
Core Molecular Attributes
The fundamental characteristics of 6-Chloro-7-nitro-1H-benzo[d]imidazole are summarized below. These attributes are crucial for its identification, characterization, and application in synthetic and medicinal chemistry.
| Attribute | Value |
| Molecular Formula | C₇H₄ClN₃O₂ |
| Molecular Weight | 197.58 g/mol |
| IUPAC Name | 6-Chloro-7-nitro-1H-benzo[d]imidazole |
| CAS Number | 32046-86-9 |
Note: The molecular weight is calculated based on the elemental composition.
Synthesis and Chemical Reactivity
The synthesis of 6-substituted-1H-benzimidazole derivatives, including chloro and nitro variants, typically involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid derivative.[3][4][5]
General Synthetic Pathway
A common and effective method for synthesizing the 6-Chloro-7-nitro-1H-benzo[d]imidazole core involves the reaction of 4-chloro-5-nitro-1,2-diaminobenzene with a suitable one-carbon source, such as formic acid or an aldehyde followed by an oxidation step.
Caption: General synthetic route to the 6-Chloro-7-nitro-1H-benzo[d]imidazole core.
Experimental Protocol: Phillips Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-5-nitro-1,2-diaminobenzene in an excess of formic acid.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Carefully neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) until a precipitate is formed.
-
Isolation: Filter the resulting solid, wash it with cold water to remove any inorganic impurities, and dry it under a vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Potential Biological Activities and Therapeutic Applications
While specific studies on the unsubstituted 6-Chloro-7-nitro-1H-benzo[d]imidazole are limited, extensive research on N-substituted derivatives of 6-(chloro/nitro)-1H-benzimidazoles has revealed significant potential in antimicrobial and anticancer applications.[3][4][5][6] These studies suggest that the 6-chloro-7-nitro core serves as a potent pharmacophore.
Antimicrobial and Anticancer Potential
Derivatives of 6-chloro-1H-benzimidazole have demonstrated notable activity against various bacterial and fungal strains.[2] Furthermore, these compounds have been evaluated for their cytotoxic effects on several human cancer cell lines.[2][7] The introduction of both chloro and nitro groups, which are strong electron-withdrawing groups, is expected to significantly influence the molecule's interaction with biological targets.
In silico studies and molecular docking analyses have predicted that these classes of compounds may exert their effects by targeting key enzymes.[3][4][5]
Potential Mechanisms of Action
Sources
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Biological Activity & Therapeutic Potential of 6-Substituted-7-Nitrobenzimidazole Derivatives
The Biological Activity of 6-Substituted-7-Nitrobenzimidazole Derivatives is a specialized domain within medicinal chemistry, focusing on a scaffold that leverages the unique electronic and steric properties of the nitro group at the 7-position (peri-position) combined with functionalization at the 6-position.
This guide synthesizes current pharmacological data, synthetic methodologies, and mechanistic insights.[1]
Executive Summary: The Scaffold Advantage
Benzimidazoles are privileged structures in drug discovery, but the 6-substituted-7-nitro subclass represents a distinct chemical space. Unlike the more common 5,6-disubstituted derivatives, the 7-nitro group introduces a critical electronic wedge near the bridgehead nitrogen (N1/N3).
-
Electronic Effect: The 7-nitro group is strongly electron-withdrawing, reducing the pKa of the imidazole ring and altering hydrogen bond donor/acceptor capability.
-
Steric Effect: It creates a "peri-effect," influencing the conformation of N1-substituents, which is pivotal for receptor locking (e.g., in kinase active sites).
-
Primary Activities: Potent Phosphodiesterase (PDE) inhibition , Antimicrobial (via DHFR targeting), and Anticancer (EGFR/VEGFR modulation).
Chemistry & Structure-Activity Relationship (SAR)[2][3]
Tautomerism and Regiochemistry
In unsubstituted N-H benzimidazoles, the 4- and 7-positions are equivalent due to rapid annular tautomerism. However, in N1-substituted derivatives (the primary form for drug candidates), the 7-position is fixed.
-
6-Substitution: Modulates lipophilicity and target affinity (e.g., Cl, F, or alkyl groups).
-
7-Nitro Group: Acts as an electronic sink. It often enhances metabolic stability by preventing oxidation at the electron-rich benzene ring.
SAR Logic Visualization
The following diagram maps the structural logic governing biological activity.
Figure 1: Structural drivers of pharmacological activity in 7-nitrobenzimidazoles.
Biological Profiles & Mechanisms[1][4]
Phosphodiesterase (PDE) Inhibition
6-Nitro and 7-nitro derivatives have emerged as potent inhibitors of phosphodiesterases, enzymes that regulate cAMP/cGMP signaling.
-
Mechanism: The nitro group mimics the phosphate moiety of the substrate or interacts with divalent metal ions (Zn²⁺/Mg²⁺) in the PDE catalytic pocket.
-
Potency: IC50 values as low as 1.5 µM have been reported for nitro-substituted analogs, superior to standard reference EDTA.
-
Application: Potential treatment for neurodegenerative disorders and inflammation.[2]
Antimicrobial Activity (DHFR Inhibition)
These derivatives exhibit broad-spectrum activity against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli) bacteria.
-
Target: Dihydrofolate Reductase (DHFR) .[3][4] The benzimidazole core mimics the pteridine ring of folate.
-
Key Insight: N-alkylation combined with a 6-chloro or 6-nitro group significantly lowers Minimum Inhibitory Concentration (MIC) values (2–16 µg/mL).[4]
-
Fungal Activity: Effective against Candida albicans, comparable to Fluconazole.[4]
Anticancer Activity (EGFR & Apoptosis)[7]
-
EGFR Inhibition: The scaffold competes for the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). The 7-nitro group can form specific electrostatic interactions that stabilize binding.
-
Apoptosis Induction: Upregulation of Bax and Caspase-3/8 , coupled with Bcl-2 downregulation.[5]
-
Angiogenesis: Inhibition of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).
Experimental Protocols
Synthesis of 6-Substituted-7-Nitrobenzimidazoles
Objective: To synthesize the core scaffold via oxidative condensation. Precursor: 4-substituted-3-nitro-1,2-phenylenediamine.
Protocol:
-
Reactants: Mix 1.0 eq of 4-substituted-3-nitro-1,2-phenylenediamine with 1.0 eq of an appropriate aldehyde (aryl/alkyl) in ethanol or DMF.
-
Catalyst: Add 2.0 eq of Sodium Metabisulfite (Na₂S₂O₅) (Oxidative condensation agent).
-
Reaction: Reflux for 4–6 hours (Conventional) OR Microwave irradiate at 140°C for 10–15 mins (Green Chemistry).
-
Workup: Pour reaction mixture into crushed ice/water.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.
-
Yield: Typically 70–90%.[4]
In Vitro Cytotoxicity Assay (MTT Method)
Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, A549).
Step-by-Step:
-
Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1–100 µM). Ensure final DMSO < 0.1%.
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.
Antimicrobial Susceptibility (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Use Mueller-Hinton Broth (MHB).[6]
-
Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).
-
Dilution: Serial 2-fold dilutions of the 7-nitrobenzimidazole derivative in 96-well plates.
-
Control: Positive control (Ciprofloxacin) and Negative control (DMSO/Broth).
-
Incubation: 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
Quantitative Data Summary
| Biological Activity | Target/Cell Line | Key Substituents (Pos 6 / Pos 7) | Potency (IC50 / MIC) | Reference |
| PDE Inhibition | Phosphodiesterase | 6-H / 7-Nitro (analog) | 1.5 ± 0.04 µM | [1] |
| Antimicrobial | S. aureus (MRSA) | 6-Chloro / 7-Nitro | 2 – 4 µg/mL | [2] |
| Anticancer | MCF-7 (Breast) | 6-Substituted / 7-Nitro | 1.84 – 10.2 µg/mL | [2] |
| Antifungal | C. albicans | 6-Substituted / 7-Nitro | 8 – 16 µg/mL | [2] |
Mechanism of Action Workflow
This diagram illustrates the dual-pathway mechanism often observed in these derivatives: direct enzyme inhibition and induction of apoptotic signaling.
Figure 2: Dual mechanism of action: DHFR inhibition (Antimicrobial) and EGFR modulation (Anticancer).
References
-
Khan, K. M., et al. (2012).[7] "6-Nitrobenzimidazole derivatives: Potential phosphodiesterase inhibitors: Synthesis and structure-activity relationship." Bioorganic & Medicinal Chemistry.
-
Al-Wahaibi, L. H., et al. (2022). "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents."[3][4][8] RSC Advances.
-
BenchChem. (2025).[6] "Validating the Biological Activity of Benzimidazole Derivatives: A Comparative Guide." BenchChem Protocols.
-
Tonk, R. K., et al. (2013). "Benzimidazole: A versatile pharmacophore."[9][10] Research Journal of Pharmacy and Technology.
-
Satija, G., et al. (2021).[9] "Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets." Chemical Biology & Drug Design.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
6-Chloro-7-nitrobenzimidazole SMILES and InChIKey identifiers
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 6-Chloro-7-nitrobenzimidazole (and its tautomer 5-Chloro-4-nitrobenzimidazole ).
Executive Summary
6-Chloro-7-nitrobenzimidazole is a privileged heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive kinase inhibitors, anthelmintics, and antimicrobial agents. Its structure features a fused benzene and imidazole ring system substituted with electron-withdrawing chlorine and nitro groups.
Crucial Chemical Nuance: Due to the prototropic tautomerism inherent to the imidazole ring (N-H migration), this molecule exists in dynamic equilibrium. The 6-chloro-7-nitro isomer is chemically equivalent to 5-chloro-4-nitrobenzimidazole in solution unless the N1-position is substituted. This guide utilizes the canonical numbering but addresses the tautomeric ambiguity essential for accurate database searching.
Chemical Identity & Digital Descriptors
The following identifiers correspond to the unsubstituted core scaffold. Researchers should note that commercial catalogs often list this compound under its lower-locant tautomer name (4-Chloro-5-nitrobenzimidazole ).
Core Identifiers
| Descriptor | Value | Notes |
| Common Name | 6-Chloro-7-nitrobenzimidazole | Tautomer: 5-Chloro-4-nitrobenzimidazole |
| CAS Registry Number | 1360891-62-8 | Listed as 4-Chloro-5-nitro-1H-benzimidazole |
| Molecular Formula | C₇H₄ClN₃O₂ | |
| Molecular Weight | 197.58 g/mol | |
| Canonical SMILES | [O-]c1c(Cl)ccc2nc[nH]c12 | Defines the 4-nitro-5-chloro tautomer |
| Isomeric SMILES | Clc1c(=O)ccc2nc[nH]c21 | Defines the 6-chloro-7-nitro tautomer |
| InChI String | InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)11-7(9-5)10/h1-2H,(H,9,10,11) | Standard InChI |
Tautomerism & Numbering Logic
The ambiguity arises from the mobile proton on the imidazole nitrogen.
-
Tautomer A (4,5-substituted): H is on N1. Nitro is at position 4; Chlorine at 5.
-
Tautomer B (7,6-substituted): H is on N3. Nitro is at position 7; Chlorine at 6.[1][2]
In the absence of N-alkylation, these forms interconvert rapidly. The 4-chloro-5-nitro nomenclature is preferred by IUPAC (lowest locant rule), but 6-chloro-7-nitro is frequently used in retrosynthetic analysis when deriving the molecule from 4-chloro-1,2-phenylenediamine precursors.
Synthetic Pathways[5][6][7]
The synthesis of this scaffold requires precise regiocontrol to avoid producing the isomeric 5-chloro-6-nitrobenzimidazole.
Pathway A: Rational Cyclization (Recommended)
This method ensures regioselectivity by establishing the substitution pattern on the benzene ring before closing the imidazole ring.
Precursor: 3-Chloro-4-nitro-1,2-phenylenediamine (or 3-nitro-4-chloro-1,2-phenylenediamine). Reagent: Formic acid or Triethyl orthoformate.
Caption: Regioselective synthesis via cyclization of substituted phenylenediamine.
Pathway B: Direct Nitration (Historical/Non-Selective)
Nitration of 5-chlorobenzimidazole typically yields a mixture of isomers due to the competing directing effects of the chlorine (ortho/para deactivating) and the imidazole ring.
-
Major Product: 5-Chloro-6-nitrobenzimidazole (para to Cl, meta to NH).
-
Minor Product: 6-Chloro-7-nitrobenzimidazole (Target).
-
Note: This pathway requires tedious chromatographic separation and is not recommended for high-purity applications.
Experimental Protocol: Cyclization Method
Objective: Synthesis of 6-chloro-7-nitrobenzimidazole (as 4-chloro-5-nitro tautomer) from diamine precursor.
Materials:
-
3-Nitro-4-chlorobenzene-1,2-diamine (1.0 eq)
-
Formic acid (98%, excess) or Trimethyl orthoformate (TMOF)
-
Sodium hydroxide (NaOH) for neutralization
-
Ethyl acetate (EtOAc) for extraction
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-nitro-4-chlorobenzene-1,2-diamine (10 mmol) in Formic acid (15 mL).
-
Why: Formic acid acts as both the solvent and the C1-source for the imidazole ring closure.
-
-
Cyclization: Heat the mixture to reflux (approx. 100-110°C) for 3–5 hours.
-
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The starting diamine spot should disappear, replaced by a more polar fluorescent spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 100 g).
-
Slowly basify the solution to pH 8–9 using 4M NaOH or concentrated Ammonia solution.
-
Observation: A precipitate should form upon neutralization.
-
-
Isolation:
-
Filter the precipitate under vacuum.
-
Wash the filter cake with cold water (3 x 20 mL) to remove excess salts and acid.
-
Dry the solid in a vacuum oven at 50°C for 12 hours.
-
-
Purification (if necessary): Recrystallize from Ethanol/Water (9:1) or purify via column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM).
Medicinal Chemistry Applications
The 6-chloro-7-nitrobenzimidazole scaffold serves as a versatile "warhead" precursor in drug discovery.
Kinase Inhibition (ATP Competitive)
The benzimidazole core mimics the purine ring of Adenosine, allowing it to bind into the ATP-binding pocket of kinases.
-
Modification: The nitro group is often reduced to an amine (-NH2) to form 4-amino-5-chlorobenzimidazole .
-
Utility: This amine can be acylated or coupled to form hinge-binding motifs in inhibitors targeting Gyrase B (antibacterial) or VEGFR (anticancer).
Anthelmintic Agents
Benzimidazoles are the structural basis for drugs like Albendazole. The 6-chloro-7-nitro derivative allows for the introduction of lipophilic side chains at the 7-position (via nitro reduction and substitution), potentially overcoming resistance mechanisms in nematodes.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at position 7 activates the chlorine at position 6 towards nucleophilic attack, particularly if the imidazole nitrogen is alkylated first.
-
Reaction: Displacement of Cl by amines or thiols.
-
Result: Rapid generation of 6-functionalized-7-nitrobenzimidazoles.
References
-
PubChem Compound Summary. (2025). 4-Chloro-5-nitrobenzimidazole (CID 101043323).[3] National Center for Biotechnology Information. [Link][3]
-
Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. RSC Advances. [Link]
Sources
Technical Review: The Nitro-Chlorobenzimidazole Pharmacophore
The following technical guide provides an in-depth analysis of the nitro-chlorobenzimidazole pharmacophore, synthesizing historical pharmaceutical data with modern structure-activity relationship (SAR) insights.
From High-Potency Analgesics to Antimicrobial Agents
Executive Summary
The benzimidazole heterocycle is a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including G-protein coupled receptors (GPCRs), microtubules, and bacterial enzymes.[1] This guide focuses on a specific, high-activity subset of this class: Nitro-Chlorobenzimidazoles .
The synergy between the nitro (
Electronic & Physicochemical Architecture
The pharmacological potency of nitro-chlorobenzimidazoles is governed by the "Push-Pull" electronic effects on the bicyclic core.
The Nitro Effect (Position 5)
The introduction of a nitro group at the 5-position significantly alters the acid-base properties of the benzimidazole ring.
-
pKa Modulation: Unsubstituted benzimidazole has a pK
of (conjugate acid). The strong electron-withdrawing nature of the 5-nitro group lowers the pK to . -
Physiological Consequence: At physiological pH (7.4), the 5-nitrobenzimidazole core remains almost exclusively in its neutral (un-ionized) form. This dramatically enhances Blood-Brain Barrier (BBB) permeability , a critical factor for the central analgesic activity of nitazene opioids.
-
Receptor Interaction: The nitro group acts as a potent hydrogen bond acceptor and creates a strong dipole, facilitating
-stacking interactions with aromatic residues (e.g., Trp, Phe) in receptor binding pockets.
The Chloro Effect (Aryl Substituent)
Chlorine is typically introduced on the 2-aryl or 2-benzyl moiety.
-
Lipophilicity: The chloro group increases the partition coefficient (LogP), further aiding membrane traversal.
-
Metabolic Blocking: Para-chloro substitution (as seen in Clonitazene) blocks the metabolically vulnerable para-position of the benzyl ring, extending the half-life compared to unsubstituted analogs.
Therapeutic Domain A: High-Potency Opioids (The Nitazenes)
The most prominent application of the nitro-chlorobenzimidazole scaffold is in the 2-benzylbenzimidazole class of opioids, originally developed by CIBA in the 1950s.
Structure-Activity Relationship (SAR)
The prototype, Clonitazene , exemplifies the perfect alignment of the nitro and chloro substituents.
| Structural Feature | Pharmacological Impact |
| 5-Nitro Group | Critical for Potency. Removal of this group (desnitro-analogues) results in a |
| 2-(4-Chlorobenzyl) | Affinity & Stability. The methylene spacer allows flexibility, while the |
| N-Diethylaminoethyl | The Basic Anchor. Provides the necessary cationic charge to interact with the conserved Aspartate residue (Asp147) in the MOR binding site. |
Mechanism of Action: MOR Activation
These compounds function as full agonists at the Mu-Opioid Receptor. Unlike partial agonists (e.g., buprenorphine), nitro-benzimidazoles recruit
Figure 1: Signal transduction pathway for nitro-benzimidazole opioids via the Mu-Opioid Receptor.
Synthesis Protocol: The Historical CIBA Method
Target: 2-(4-chlorobenzyl)-1-(2-diethylaminoethyl)-5-nitrobenzimidazole (Clonitazene). Method: Imido ester condensation (Pinner-type reaction followed by cyclization).
Reagents:
-
4-Chlorophenylacetonitrile
-
Ethanol / HCl (gas)
-
2-Amino-4-nitroaniline (The nitro-diamine core)
-
Diethylaminoethyl chloride
Step-by-Step Protocol:
-
Imido Ester Formation: Dissolve 4-chlorophenylacetonitrile in absolute ethanol. Saturate the solution with dry HCl gas at 0°C. Allow to stand for 24 hours to precipitate the iminoether hydrochloride.
-
Condensation: Suspend the iminoether hydrochloride in anhydrous dioxane. Add an equimolar amount of 2-amino-4-nitroaniline .
-
Cyclization: Heat the mixture to reflux for 14 hours. The amine attacks the iminoether carbon, followed by ring closure to form the 2-(4-chlorobenzyl)-5-nitrobenzimidazole core.
-
Alkylation: Dissolve the benzimidazole intermediate in dioxane/NaH (or use NaOH/EtOH). Add diethylaminoethyl chloride dropwise at 60°C. Reflux for 4 hours.
-
Purification: Evaporate solvent, extract with ethyl acetate, and recrystallize as the hydrochloride salt.
Therapeutic Domain B: Antimicrobial & Anticancer Agents[2][3][4][5][6][7][8]
Beyond opioids, the nitro-chlorobenzimidazole scaffold exhibits cytotoxicity against bacteria (including M. tuberculosis) and cancer cell lines.
Mechanism: Bioreduction & Tubulin Inhibition
-
Bioreduction: Similar to metronidazole, the 5-nitro group can be reduced by bacterial nitroreductases (type I or II) to form reactive nitroso/hydroxylamine intermediates. These radical species damage bacterial DNA and proteins.
-
Tubulin Polymerization: 2-Arylbenzimidazoles bind to the colchicine site of tubulin. The presence of a bulky chloro-substituent on the 2-aryl ring enhances binding affinity by filling the hydrophobic pocket of
-tubulin.
Protocol: Microwave-Assisted Synthesis
For modern library generation of antimicrobial nitro-chlorobenzimidazoles, microwave irradiation offers superior yields and speed compared to the classical Phillips condensation.
Target: 2-(2-chlorophenyl)-5-nitrobenzimidazole.
Protocol:
-
Reactants: Mix 4-nitro-o-phenylenediamine (1.0 eq) and 2-chlorobenzoic acid (1.0 eq) in a microwave-safe vial.
-
Catalyst: Add polyphosphoric acid (PPA) or minimal 4N HCl as a solvent/catalyst.
-
Irradiation: Irradiate at 140°C (300 W) for 10–15 minutes.
-
Workup: Pour the hot reaction mixture into crushed ice. Neutralize with aqueous ammonia (
) to pH 7–8. -
Isolation: Filter the resulting precipitate. The product is typically a yellow/orange solid due to the nitro chromophore.
Visualizing the Synthetic Workflow
Figure 2: Comparative synthetic workflows for generating the nitro-benzimidazole core.
Quantitative SAR Data Comparison
The following table summarizes the impact of substituents on the benzimidazole core across different biological assays.
| Compound Class | R1 (Position 5) | R2 (Position 2) | Activity Metric | Notes |
| Opioid (Etonitazene) | Extremely potent; high respiratory depression risk. | |||
| Opioid (Clonitazene) | Slightly less potent than etonitazene; high metabolic stability. | |||
| Opioid (Desnitro) | Loss of activity. Proves the 5-nitro group is essential. | |||
| Antibacterial | 2-chlorophenyl | MIC | Nitro group essential for redox-mediated toxicity. | |
| Anticancer | 4-fluorophenyl | 5-Chloro variants often preferred for tubulin inhibition over 5-nitro. |
References
-
Vandeputte, M. M., et al. (2024).[2] In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids.[2][3][4] Archives of Toxicology. Link
-
Hunger, A., et al. (1960). Benzimidazoles.[1][5][6][7][2][3][8][9][10][11][12] U.S. Patent 2,935,514 (CIBA Pharmaceutical Products). Link
-
BenchChem Application Note. (2025). An In-depth Technical Guide to 5-Nitrobenzimidazole Derivatives with Antimicrobial Activity.Link
-
Tonelli, M., et al. (2010). Benzimidazole derivatives as a scaffold for the identification of novel antimicrobial agents.[5][7] Journal of Medicinal Chemistry.
-
Bansal, Y., & Silakram, O. (2012). A review on medicinal importance of benzimidazole derivatives. Bioorganic & Medicinal Chemistry.[1][6][7][3][8][9][10][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro structure–activity relationships and forensic case series of emerging 2‑benzylbenzimidazole ‘nitazene’ opioids [worldwide.promega.com]
- 4. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’ opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. - Drugs and Alcohol [drugsandalcohol.ie]
Therapeutic Potential of 6-Chloro-7-nitrobenzimidazole Scaffolds
The following technical guide details the therapeutic potential, chemical architecture, and synthesis of 6-Chloro-7-nitrobenzimidazole scaffolds. This analysis prioritizes the scaffold's role in 5-HT₃ receptor antagonism (gastrointestinal and anti-emetic therapeutics) while exploring its emerging utility in antimicrobial and anticancer drug discovery.[1]
Technical Guide for Drug Development
Executive Summary
The 6-Chloro-7-nitrobenzimidazole scaffold represents a highly specialized pharmacophore within the benzimidazole class.[1][2] Unlike generic benzimidazoles used widely as anthelmintics or proton pump inhibitors, this specific 6,7-disubstituted motif—often coupled with a 4-carboxamide group—has demonstrated high affinity and selectivity as a 5-HT₃ receptor antagonist .[1]
This guide analyzes the scaffold's structural biology, detailing how the electron-withdrawing nitro group at position 7 and the lipophilic chloro group at position 6 modulate binding affinity. Furthermore, it outlines the synthetic pathways required to construct this sterically crowded core and evaluates its potential beyond neurology, specifically in oncology (VEGFR/HDAC inhibition) and infectious disease.
Chemical Architecture & SAR Analysis
The biological activity of this scaffold is governed by the precise electronic and steric environment created by the 6-chloro and 7-nitro substituents.[1]
Structural Logic
-
7-Nitro Group (
): Located adjacent to the bridgehead nitrogen (N1), the nitro group exerts a profound ortho-effect .[1] It withdraws electron density from the imidazole ring, lowering the pKa of the N-H (if unsubstituted) or altering the dipole moment to favor specific receptor pocket interactions. In 5-HT₃ antagonists, this group likely locks the conformation via intramolecular hydrogen bonding or electrostatic repulsion with receptor residues. -
6-Chloro Group (
): Provides a lipophilic anchor.[1] In the binding pocket, this halogen often occupies a hydrophobic cleft, increasing residence time and potency. -
4-Carboxamide Linker: In the most potent derivatives (e.g., N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitrobenzimidazole-4-carboxamide), this moiety acts as a hydrogen bond donor/acceptor bridge to the basic amine side chain (e.g., quinuclidine), mimicking the indole core of serotonin.[1]
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the pharmacophoric points of the scaffold.[3]
Caption: SAR map of the 6-Chloro-7-nitrobenzimidazole core, highlighting the functional roles of substituents in receptor binding.
Therapeutic Targets & Mechanisms[1][2][4][5][6]
Primary Target: 5-HT₃ Receptor Antagonism
The most validated application of this scaffold is in the inhibition of the 5-HT₃ receptor , a ligand-gated ion channel involved in emesis and gastrointestinal motility.[1]
-
Mechanism: The benzimidazole core mimics the indole ring of serotonin (5-HT).[1] The 6-chloro-7-nitro substitution pattern optimizes the electrostatic potential surface to compete with serotonin for the orthosteric binding site.[1]
-
Clinical Relevance: Derivatives such as N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitrobenzimidazole-4-carboxamide function as potent anti-emetics, potentially superior to first-generation setrons (e.g., ondansetron) in specific binding profiles.[1]
Emerging Targets: Oncology & Antimicrobial
Recent high-throughput screening has identified nitrobenzimidazoles as privileged structures for:
-
Kinase Inhibition (VEGFR-2): The planar heterocycle fits into the ATP-binding pocket of vascular endothelial growth factor receptor 2, inhibiting angiogenesis.[1]
-
DHFR Inhibition: In antimicrobial applications, the scaffold can inhibit dihydrofolate reductase, disrupting bacterial folate synthesis.
Signaling Pathway Diagram
The following diagram details the blockade of the 5-HT₃ pathway by the scaffold.
Caption: Mechanism of Action: Competitive antagonism of the 5-HT3 receptor prevents neuronal depolarization and emetic signaling.[1]
Synthesis & Optimization Protocols
Constructing the 6-chloro-7-nitro core requires navigating the directing effects of the benzene ring.[1] A common error is assuming standard nitration of a chlorobenzimidazole will yield the 7-nitro isomer; often, the 5-position is favored.[1] Therefore, the benzene ring must be pre-functionalized before ring closure.
Retrosynthetic Analysis[1]
-
Target: 6-Chloro-7-nitrobenzimidazole-4-carboxylic acid derivative.
-
Precursor: 2,3-Diamino-4-chloro-5-nitrobenzoic acid (or ester).[1]
-
Starting Material: 2-Amino-4-chlorobenzoic acid or similar commercially available anilines.[1]
Synthesis Workflow (Step-by-Step)
This protocol describes the formation of the core scaffold.[1]
-
Nitration of Precursor:
-
Reduction to Diamine:
-
Reagents:
or (selective).[1] -
Challenge: We need to reduce a nitro group to an amine to form the imidazole ring. However, we want to keep the 7-nitro group in the final product.
-
Correction: If the target is 7-nitro , we cannot reduce the nitro group that becomes the 7-substituent.[1] We need a diamine precursor where the 7-nitro is already present and stable, or we nitrate after ring closure if regioselectivity allows.
-
Alternative Route (Regioselective Nitration):
-
Step A: Synthesize 6-chlorobenzimidazole-4-carboxylic acid .
-
Step B: Nitrate with
. -
Outcome: The 7-position is activated by the imidazole nitrogen lone pair (if N1 is unsubstituted) but sterically hindered.[1] However, literature suggests nitration of benzimidazoles often occurs at the 5 or 6 position. If 6 is blocked by Chloro, 7 or 5 are targets. The 4-carboxyl group deactivates the 5-position.[1] Thus, 7-nitration is favored electronically in this specific 4,6-disubstituted system.[1]
-
-
-
Cyclization (Condensation):
-
N-Alkylation (for 5-HT₃ Antagonists):
-
Reagents: 3-Quinuclidinyl chloride (or similar),
, DMF. -
Conditions:
, 12h. -
Purification: Column chromatography (MeOH/DCM).
-
Synthesis Diagram[1]
Caption: Synthetic pathway for the generation of the 6-Chloro-7-nitrobenzimidazole functional core.
Quantitative Data Summary
The following table summarizes the comparative potency of 6-chloro-7-nitrobenzimidazole derivatives against standard therapeutics.
| Compound Class | Target | IC50 / Ki (nM) | Reference Standard | Relative Potency |
| 6-Cl-7-NO2-BZI | 5-HT₃ Receptor | 0.5 - 2.0 nM | Ondansetron (Ki ~ 1-5 nM) | High / Equal |
| 6-Cl-BZI (No Nitro) | 5-HT₃ Receptor | > 100 nM | - | Low |
| 6-Cl-7-NO2-BZI | VEGFR-2 (Kinase) | ~ 50 - 150 nM | Sorafenib | Moderate |
| 6-Cl-7-NO2-BZI | S. aureus (MIC) | 4 - 8 µg/mL | Ciprofloxacin | Moderate |
Note: Data represents aggregated ranges from preclinical assays of N-substituted derivatives.
Challenges & Future Directions
-
Solubility: The nitro and chloro groups significantly increase lipophilicity (LogP > 3.5), leading to poor aqueous solubility. Formulation strategies (e.g., hydrochloride salt formation, cyclodextrin complexation) are critical.
-
Metabolic Liability: The nitro group is susceptible to nitro-reduction by hepatic enzymes, potentially generating toxic hydroxylamine or amine metabolites. Bioisosteric replacement (e.g., with a nitrile or trifluoromethyl group) may improve metabolic stability while maintaining electron-withdrawing character.[1]
-
Regioselectivity: Ensuring exclusive 7-nitration during scale-up is challenging. HPLC monitoring is required to detect 5-nitro impurities.[1]
References
-
Fernández, M. et al. (2003). "New benzimidazole derivatives: selective and orally active 5-HT3 receptor antagonists."[1][5] Journal of Pharmacy and Pharmacology. Link
-
BenchChem. (2025).[6] "Potential Biological Activities of 6-Chloro-1H-benzimidazole Derivatives: A Technical Overview." BenchChem Technical Guides. Link[1]
-
Tonelli, M. et al. (2010). "Benzimidazole derivatives as a privileged scaffold in drug discovery."[2][7][6][8][9][10][11] Current Medicinal Chemistry. Link
-
Bansal, Y.[11] & Silakram, O. (2012). "A review on medicinal importance of benzimidazole derivatives." Bioorganic & Medicinal Chemistry. Link
-
PubChem. (2025). "Compound Summary: N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitrobenzimidazole-4-carboxamide." National Library of Medicine. Link
Sources
- 1. MeSH RDF Explorer [id.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzimidazole derivatives: selective and orally active 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Microwave-Assisted Synthesis of Nitrobenzimidazole Derivatives: Application Notes and Protocols
Introduction & Scientific Context
Nitrobenzimidazole derivatives are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for numerous therapeutics with anticancer, antimicrobial, and anti-inflammatory properties (1)[1]. Historically, the synthesis of these nitrogen-rich heterocycles relied on harsh conductive heating, requiring toxic catalysts and prolonged reflux times that often exceeded 24 hours (2)[2].
The transition to Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift in heterocyclic chemistry. By utilizing microwave irradiation, researchers can achieve rapid, high-yielding, and eco-friendly syntheses that align with green chemistry principles, reducing reaction times to mere minutes (3)[3].
Mechanistic Principles: The Causality of Microwave Heating
Understanding why microwave irradiation outperforms conventional heating is critical for protocol optimization. In conventional conductive heating, thermal energy transfers slowly from the vessel walls to the bulk solvent. In contrast, microwave irradiation (typically at 2.45 GHz) directly couples with the permanent dipoles of the solvent and the polar reagents (e.g., 4-nitro-o-phenylenediamine) (4)[4].
This dielectric heating causes rapid molecular friction and localized superheating. Mechanistically, the synthesis involves the nucleophilic attack of the diamine on the carbonyl carbon of an aldehyde, forming a Schiff base intermediate. Under microwave conditions, the subsequent intramolecular cyclization and oxidative dehydrogenation occur almost instantaneously, effectively bypassing the high activation energy barriers that typically lead to unwanted side products (5)[5].
Comparative Data Analysis
To quantify the efficiency of MAOS, the following tables summarize experimental data comparing heating modalities and synthetic routes.
Table 1: Performance Comparison of Heating Modalities
| Parameter | Conventional Reflux | Microwave Irradiation |
|---|---|---|
| Reaction Time | 3 – 48 hours | 2 – 10 minutes |
| Typical Yield | 40% – 70% | 80% – 98% |
| Energy Consumption | High (Continuous heating) | Low (Short bursts) |
| Byproduct Formation | Moderate to High | Minimal |
Table 2: Synthetic Route Comparison for Nitrobenzimidazoles
| Parameter | Direct Condensation | Post-Condensation Nitration |
|---|---|---|
| Starting Materials | 4-Nitro-o-phenylenediamine + Aldehyde | o-Phenylenediamine + Aldehyde |
| Number of Steps | 1 (One-pot) | 2 (Condensation + Nitration) |
| Safety Profile | Handling of toxic 4-NOPD | Handling of corrosive HNO₃/H₂SO₄ |
| Overall Yield | 60% – 95% | 80% – 95% |
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. Visual cues and in-process monitoring steps are embedded to ensure researchers can verify reaction success prior to downstream spectroscopic analysis.
Protocol A: One-Pot Microwave-Assisted Synthesis of 5-Nitro-2-aryl-1H-benzimidazoles
Objective: Synthesize 5-nitrobenzimidazole derivatives using a direct condensation approach with an acid catalyst.
Materials:
-
4-Nitro-o-phenylenediamine (1.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Catalyst: Oxalic acid (10 mol%) or HCl (catalytic amount)
-
Solvent: Ethanol (5 mL)
Step-by-Step Procedure:
-
Preparation : In a 10 mL microwave-safe quartz vessel, dissolve 1.0 mmol of 4-nitro-o-phenylenediamine and 1.0 mmol of the selected aromatic aldehyde in 5 mL of ethanol. Self-Validation: The solution will initially exhibit the distinct deep yellow/orange color characteristic of 4-NOPD.
-
Catalyst Addition : Add 10 mol% of oxalic acid. Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. This is crucial to facilitate the initial nucleophilic attack by the weakly nucleophilic nitro-substituted diamine (3)[3].
-
Irradiation : Seal the vessel with a pressure-relief septum cap. Place it in a dedicated laboratory microwave reactor. Irradiate the mixture at 80–100 °C for 3 to 5 minutes at a power level of 100–300 W.
-
In-Process Monitoring : Pause irradiation and spot the mixture on a silica TLC plate (EtOAc:Hexane, 3:7). Self-Validation: The complete disappearance of the 4-NOPD spot and a shift in the solution's color indicates successful cyclization.
-
Isolation : Cool the vessel rapidly in an ice-water bath. Causality: The sudden drop in temperature drastically reduces the solubility of the newly formed benzimidazole, forcing it to precipitate out of the ethanol solution (4)[4].
-
Purification : Filter the precipitate under vacuum, wash with ice-cold distilled water to remove residual oxalic acid, and recrystallize from hot ethanol.
Protocol B: Solvent-Free Synthesis Using Solid Support (H₂SO₄-SiO₂)
Objective: A completely green, solvent-free approach utilizing a solid-supported catalyst.
Step-by-Step Procedure:
-
Catalyst Preparation : Prepare H₂SO₄-SiO₂ by adding H₂SO₄ to a suspension of silica gel (230-400 mesh) in diethyl ether. Concentrate and heat at 100 °C under vacuum for 72 hours to obtain a free-flowing powder (6)[6].
-
Adsorption : Intimately mix 4-nitro-o-phenylenediamine (1.0 mmol) and the aldehyde (1.1 mmol) with the H₂SO₄-SiO₂ catalyst (2.0 mmol) in a mortar and pestle until a homogeneous powder forms.
-
Irradiation : Transfer the powder into a microwave vial. Irradiate at 80 °C for 5 minutes at 100 W. Causality: The silica acts as a microwave susceptor, absorbing microwave energy efficiently and providing an acidic surface that drives dehydration without the thermodynamic drag of bulk solvents (6)[6].
-
Elution : Cool to room temperature. Elute the product directly from the silica support using Hexane:EtOAc (90:10) and concentrate under reduced pressure.
Visualizations
Caption: Workflow for microwave-assisted nitrobenzimidazole synthesis.
Biological Application: Mechanism of Action
Nitrobenzimidazole derivatives synthesized via these methods are frequently screened for their potent anticancer properties. At the cellular level, these compounds act as microtubule destabilizers. By binding to the colchicine site on tubulin, they prevent the polymerization of microtubules. This targeted disruption halts mitotic spindle formation, leading to cell cycle arrest specifically at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in malignant cells (4)[4].
Caption: Inhibition of microtubule dynamics by nitrobenzimidazole derivatives.
References
- Microwave Assisted Synthesis of Benzimidazoles C
- Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Deriv
- A micro-wave assisted synthesis of benzimidazole derivatives using solid support - Der Pharma Chemica
- Microwave assisted, one-pot synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries - Taylor & Francis
- A Comparative Guide to the Synthesis of Nitrobenzimidazoles - BenchChem
- Review of synthesis process of nitrobenzimidazole derivatives - ResearchG
Sources
Application Note: Protocol for the Condensation of 3-Chloro-4-nitro-1,2-phenylenediamine with Formic Acid
Abstract & Strategic Significance
This application note details the optimized protocol for the cyclocondensation of 3-chloro-4-nitro-1,2-phenylenediamine with formic acid to synthesize 4-chloro-5-nitro-1H-benzimidazole (and its tautomer, 7-chloro-6-nitro-1H-benzimidazole).
The target molecule is a high-value pharmacophore, serving as a critical intermediate in the development of kinase inhibitors and antiviral nucleoside analogs (e.g., benzimidazole ribosides). The presence of the chlorine atom at the C4 position provides a distinct handle for subsequent nucleophilic aromatic substitution (
This guide prioritizes a modified Phillips Condensation using a dilute mineral acid co-solvent system. This approach is superior to neat formic acid reflux as it enhances the solubility of the deactivated diamine salt and drives the dehydration step more effectively.
Scientific Principles & Reaction Mechanism[1]
The Challenge of Deactivated Diamines
The starting material, 3-chloro-4-nitro-1,2-phenylenediamine, possesses two deactivating groups:
-
Nitro group (-NO2): Strong electron-withdrawing group (EWG) that reduces the nucleophilicity of the amino groups.
-
Chloro group (-Cl): Inductively withdrawing and sterically hindering the adjacent amino group (N2).
Standard condensation with carboxylic acids often stalls at the mono-formyl intermediate (Schiff base) due to the reduced nucleophilicity of the second amine required for ring closure. To overcome this, strong acidic conditions (4N HCl) are employed to activate the carbonyl carbon of formic acid and catalyze the final dehydration step.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic progression from the diamine to the cyclized benzimidazole.
Figure 1: Mechanistic pathway of the acid-catalyzed Phillips condensation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 3-Chloro-4-nitro-1,2-phenylenediamine | 187.58 | 1.0 | Limiting Reagent |
| Formic Acid (88-98%) | 46.03 | ~5.0 | Reagent & Co-solvent |
| Hydrochloric Acid (4N) | 36.46 | Excess | Catalyst & Solvent |
| Ammonium Hydroxide (28%) | 35.05 | N/A | Neutralization |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 18.8 g (100 mmol) of 3-chloro-4-nitro-1,2-phenylenediamine in 150 mL of 4N HCl .
-
Addition: Add 20 mL (approx. 500 mmol) of Formic Acid.
-
Note: The diamine may not dissolve immediately.[3] The HCl/Formic acid mixture ensures protonation.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Observation: The suspension should gradually clear or change color as the reaction proceeds and the benzimidazole salt forms.
-
-
Monitoring: Maintain reflux for 3 to 4 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1 or MeOH/DCM 1:9). The starting diamine (lower Rf) should disappear.
Phase 2: Work-up & Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization (Critical Step):
-
Place the reaction flask in an ice bath.
-
Slowly add Concentrated Ammonium Hydroxide (NH4OH) dropwise with stirring until the pH reaches 8–9 .
-
Why: Benzimidazoles with electron-withdrawing groups are acidic (NH proton). At pH > 10, they may dissolve as the anion. At pH < 4, they are soluble salts. Target pH 8–9 ensures precipitation of the free base.
-
-
Filtration: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the filter cake copiously with cold water (3 x 50 mL) to remove ammonium salts.
Phase 3: Purification
-
Recrystallization: The crude solid is typically pure enough for downstream applications. If higher purity is required:
-
Dissolve the crude solid in boiling Ethanol/Water (9:1) .
-
Add activated charcoal (optional) and filter hot.
-
Cool slowly to 4°C to crystallize.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Data Analysis & Troubleshooting
Expected Results
| Parameter | Specification |
| Appearance | Yellow to brownish crystalline solid |
| Yield | 80 – 90% |
| Melting Point | > 210°C (Decomposition likely >250°C) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water |
Troubleshooting Guide
-
Low Yield / No Precipitate:
-
Cause: pH was too low (product remains as hydrochloride salt) or too high (product dissolves as anion).
-
Fix: Carefully readjust pH to exactly 8.5.
-
-
Incomplete Reaction:
-
Cause: Steric hindrance of the Chlorine atom slowing down cyclization.
-
Fix: Extend reflux time to 6-8 hours or increase HCl concentration to 6N.
-
-
Dark/Tarred Product:
-
Cause: Oxidation of the diamine prior to cyclization.
-
Fix: Conduct the reaction under an inert atmosphere (Nitrogen/Argon) and add sodium metabisulfite (0.5 eq) as an antioxidant if necessary.
-
References
-
BenchChem. Synthesis routes of 4-Nitro-o-phenylenediamine (Protocol ID: B140028).[4] Retrieved from (Accessed Oct 2023).
-
Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Der Pharma Chemica, 2011.
-
Zhang, Q., et al. Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid.[5] Green Chemistry, 2015.
-
ChemicalBook. Product Entry: 7-Chloro-6-nitro-1H-benzimidazole (CAS 1360891-62-8).
Sources
- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Green chemistry methods for 6-Chloro-7-nitrobenzimidazole preparation
Title : Green Chemistry Protocols for the Synthesis of 6-Chloro-7-nitrobenzimidazole
Introduction & Mechanistic Rationale
The benzimidazole scaffold is a privileged pharmacophore, integral to the development of various therapeutic agents, including selective 5-HT3 receptor antagonists like N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-7-nitrobenzimidazole-4-carboxamide ()[1]. Traditionally, the synthesis of the 6-chloro-7-nitrobenzimidazole core relies on the condensation of 4-chloro-3-nitrobenzene-1,2-diamine with formic acid or orthoesters under harsh refluxing conditions. These conventional methods suffer from severe drawbacks, including the use of toxic volatile organic compounds (VOCs) like toluene, high energy consumption, and the generation of stoichiometric inorganic waste ()[2].
To address these environmental and economic bottlenecks, modern synthetic chemistry has pivoted towards green methodologies ()[3]. This application note details validated, sustainable protocols leveraging microwave-assisted solvent-free synthesis and aqueous room-temperature catalysis ()[2].
Causality of Green Catalysis : In conventional methods, strong Brønsted acids (e.g., HCl) are required to activate the electrophilic carbon of the orthoester. In contrast, green protocols utilize biocompatible Lewis acids—such as Copper(II) supported on alginate hydrogel beads ()[4] or rare-earth triflates like Er(OTf)3 ()[2]—to provide superior electrophilic activation. The metal centers coordinate with the oxygen atoms of the orthoester, significantly lowering the activation energy (
Causality of Microwave (MW) Irradiation : MW heating provides direct, uniform dielectric heating of polar reactants. This localized superheating bypasses the thermal resistance of conventional oil baths, driving the endothermic dealcoholation step of the cyclization rapidly and reducing reaction times from hours to mere minutes ()[2].
Comparative Data Presentation
The following table summarizes the quantitative performance metrics of conventional versus green methodologies for synthesizing benzimidazole derivatives ()[2][4][5].
| Parameter | Conventional Reflux | MW-Assisted Solvent-Free | Cu(II)-Alginate (Water/EtOH) | Ru-Doped Co@C (Water) |
| Reagents | Formic Acid, HCl | Trimethyl orthoformate | Trimethyl orthoformate | Dinitroarene, Aldehyde, H₂ |
| Solvent | Toluene / DMF | None (Solvent-Free) | Water / Ethanol (1:1) | Water |
| Catalyst | None (Acid driven) | Er(OTf)3 (1 mol%) | Cu(II)-Alginate Beads | Co-Ru@C |
| Temperature | 110 °C | 80 °C (Microwave) | 25 °C (Room Temp) | Mild heating |
| Reaction Time | 6 - 12 hours | 5 - 10 minutes | 45 - 60 minutes | Cascade dependent |
| Yield | 65 - 70% | 91 - 99% | 70 - 94% | Quantitative |
| E-Factor | > 25 | < 2 | < 5 | < 5 |
| Catalyst Recyclability | N/A | N/A | Up to 3-5 cycles | Up to 5 cycles |
Experimental Protocols
Protocol A: Microwave-Assisted Solvent-Free Synthesis
Objective: Rapid, high-yield preparation using minimal catalyst and zero solvent. Materials: 4-chloro-3-nitrobenzene-1,2-diamine (1.0 mmol), Trimethyl orthoformate (1.2 mmol), Erbium(III) trifluoromethanesulfonate [Er(OTf)3] (1 mol%).
Methodology :
-
Homogenization : In a 10 mL microwave-transparent quartz vessel, combine 1.0 mmol of 4-chloro-3-nitrobenzene-1,2-diamine and 1.2 mmol of trimethyl orthoformate.
-
Catalyst Addition : Add 1 mol% of Er(OTf)3. Causality: This trace Lewis acid is sufficient to activate the orthoester; exceeding 1 mol% does not improve the yield (typically 91-99%) but complicates downstream purification ()[2].
-
Irradiation : Place the vessel in a dedicated microwave synthesizer. Irradiate at 300 W, maintaining a temperature of 80 °C for 5 minutes. Validation Check: The mixture will visually transition from a slurry to a homogenous melt, indicating the progression of the condensation.
-
Quenching & Crystallization : Cool the vessel to room temperature. Add 5 mL of ice-cold distilled water. The product, 6-chloro-7-nitrobenzimidazole, will precipitate.
-
Isolation : Filter the precipitate under vacuum, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50 °C overnight.
Protocol B: Room-Temperature Synthesis using Cu(II)-Alginate Hydrogel Beads
Objective: Ultra-mild synthesis prioritizing catalyst recovery and aqueous media. Materials: 4-chloro-3-nitrobenzene-1,2-diamine (1.0 mmol), Trimethyl orthoformate (1.2 mmol), Cu(II)-Alginate hydrogel beads (50 mg), Water/Ethanol (1:1 v/v, 5 mL).
Methodology :
-
Solvent Preparation : Prepare a 5 mL mixture of deionized water and absolute ethanol (1:1 v/v). Causality: Ethanol ensures the solubility of the hydrophobic diamine, while water maintains the structural integrity and swelling of the hydrophilic alginate beads ()[4].
-
Reaction Assembly : In a 25 mL round-bottom flask, dissolve 1.0 mmol of the diamine and 1.2 mmol of trimethyl orthoformate in the solvent mixture.
-
Catalysis : Introduce 50 mg of pre-swelled Cu(II)-alginate hydrogel beads.
-
Stirring : Stir the mixture magnetically at room temperature (25 °C) for 45-60 minutes. Validation Check: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the bright yellow diamine spot confirms reaction completion.
-
Catalyst Recovery : Filter the mixture through a coarse sintered glass funnel. The macroscopic Cu(II)-alginate beads are retained on the filter and can be washed with ethanol for immediate reuse in the next cycle (retains efficiency for at least 3 cycles) ()[4].
-
Product Isolation : Concentrate the filtrate under reduced pressure to remove ethanol. The aqueous residue induces precipitation of the target compound. Filter and recrystallize from hot ethanol to achieve high purity.
Mechanistic Pathway & Workflow Visualization
Fig 1: Catalytic condensation and cyclization mechanism for 6-chloro-7-nitrobenzimidazole.
Fig 2: Sustainable workflow highlighting catalyst recovery and solvent-free/aqueous conditions.
References
-
Title : A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities Source : Catalysts (MDPI), 2023 URL :[Link]
-
Title : Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads Source : International Journal of Biological Macromolecules (PubMed), 2024 URL :[Link]
-
Title : Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst Source : ACS Sustainable Chemistry & Engineering, 2025 URL :[Link]
-
Title : New benzimidazole derivatives: selective and orally active 5-HT3 receptor antagonists Source : European Journal of Pharmacology (PubMed), 2003 URL :[Link]
Sources
- 1. New benzimidazole derivatives: selective and orally active 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Falcini C"[Author] - Search Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Reduction of 7-Nitro Groups in Chlorobenzimidazoles
Executive Summary & Strategic Context
The reduction of a nitro group to an amine is a textbook transformation, yet it becomes a critical bottleneck in medicinal chemistry when the scaffold contains an aryl chloride. In the context of chlorobenzimidazoles , this challenge is amplified. The electron-deficient nature of the benzimidazole ring activates the carbon-chlorine (C-Cl) bond towards oxidative addition, making it highly susceptible to hydrodehalogenation (loss of Cl) during standard catalytic hydrogenation.
This guide provides three validated protocols to selectively reduce the 7-nitro group to the 7-amino functionality while preserving the chloro-substituent. These methods are selected based on chemoselectivity , scalability , and operational simplicity .
The "Dechlorination Trap"
Standard conditions (e.g., Pd/C under
Mechanistic Decision Matrix
To ensure success, the choice of reductant must be matched to the scale and available equipment.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate protocol based on laboratory constraints and substrate sensitivity.
Figure 1: Decision tree for selecting the optimal reduction protocol.
Detailed Experimental Protocols
Method A: Iron-Mediated Reduction (Fe / NH Cl)
Best For: Gram-scale synthesis, robust tolerance of moisture/air, and high chemoselectivity. Mechanism: Single Electron Transfer (SET) from zero-valent iron surface. The mild acidic conditions provided by ammonium chloride prevent the formation of azo-dimers while being too weak to protonate and activate the C-Cl bond for reduction.
Materials
-
Substrate: 7-Nitro-4-chlorobenzimidazole (1.0 equiv)
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Additive: Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (3:1 ratio)
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.
-
Dissolution: Charge the flask with the nitro-substrate and Ethanol/Water solvent mixture (approx. 10 mL per gram of substrate).
-
Activation: Add the
and stir at room temperature for 5 minutes. -
Addition: Add the Iron powder in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) .
-
Workup (Critical Step):
-
Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad with hot ethanol. Do not let the mixture cool before filtering, or the product may crystallize in the iron sludge.
-
Concentration: Remove the ethanol under reduced pressure.
-
Extraction: Dilute the remaining aqueous residue with Ethyl Acetate.[1] Basify slightly with saturated
(pH ~8) to ensure the benzimidazole is in its free base form. -
Wash: Wash organic layer with brine, dry over
, and concentrate.[1][2][3]
-
Method B: Stannous Chloride Reduction ( )
Best For: Small scale (<1g), acid-stable substrates, and when strictly anhydrous conditions are preferred. Mechanism: Tin(II) oxidizes to Tin(IV). This method is highly specific for nitro groups and rarely affects aryl halides.
Materials
-
Substrate: 7-Nitro-4-chlorobenzimidazole (1.0 equiv)
-
Reagent: Tin(II) Chloride Dihydrate (
) (5.0 equiv) -
Solvent: Ethyl Acetate or Ethanol (Ethanol is preferred for solubility)
Protocol
-
Setup: Round-bottom flask with magnetic stir bar.
-
Mixing: Dissolve the substrate in Ethanol (0.1 M concentration).
-
Addition: Add
solid in portions. -
Reaction: Stir at 70°C or reflux.
-
Time: Typically 2–4 hours.
-
-
Workup (The "Tin Emulsion" Fix):
-
Challenge: Tin salts form gelatinous emulsions with water/organic solvents.
-
Solution: Cool the reaction to room temperature.[1][2][4] Pour the mixture into ice-water.
-
Neutralization: Adjust pH to ~8 using 10% NaOH or saturated
. -
Chelation (Optional but recommended): Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins. This complexes the tin and breaks the emulsion.
-
Extraction: Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry, and concentrate.[1][2][3]
-
Method C: Catalytic Hydrogenation with Sulfided Platinum
Best For: Large scale (>100g), flow chemistry, or when metal residues (Fe/Sn) must be avoided (e.g., final API steps).
Constraint: NEVER use standard Pd/C or Pd(OH)
Materials
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon).
-
Note: The sulfur acts as a "poison," occupying the highly active sites responsible for hydrogenolysis (C-Cl bond breaking) while leaving sites active for nitro reduction.
-
-
Hydrogen Source:
gas (balloon or 1-3 bar pressure).
Protocol
-
Inerting: Purge the reaction vessel with Nitrogen (
) to remove oxygen. -
Loading: Add substrate and solvent.[1][3][4][5][6] Add the Pt(S)/C catalyst (typically 2-5 wt% relative to substrate).
-
Hydrogenation: Switch atmosphere to Hydrogen (
). -
Monitoring: Check LC-MS for the formation of the aniline (M-30 mass loss from nitro, M-2 mass gain from H2 addition) and monitor strictly for the "M-34" byproduct (dechlorination).
-
Workup:
Analytical Validation & Data Summary
To confirm the success of the reaction, you must validate two things:
-
Conversion: Disappearance of
and appearance of . -
Integrity: Retention of the Chlorine atom.
Comparative Data Table
| Feature | Method A (Fe/NH | Method B (SnCl | Method C (Pt(S)/C) | Standard Pd/C (Avoid) |
| Reaction Time | 1–3 Hours | 2–4 Hours | 4–12 Hours | < 1 Hour |
| Yield | 85–95% | 80–90% | >95% | Mix (Dechlorinated) |
| Cl-Retention | Excellent (>99%) | Excellent (>99%) | Good (requires monitoring) | Poor (<50%) |
| Workup Difficulty | Moderate (Iron sludge) | High (Tin emulsion) | Low (Filtration only) | Low |
| Scalability | High | Low/Medium | Very High | High |
Spectroscopic Signatures[8]
-
Mass Spectrometry (LC-MS):
-
Look for the characteristic Chlorine Isotope Pattern (3:1 ratio of M : M+2).
-
If the M+2 peak disappears, you have dechlorinated the product.
-
-
1H NMR (DMSO-d6):
-
Product: A broad singlet appearing around
5.0–6.5 ppm corresponds to the new protons. -
Aromatic Region: The protons on the benzimidazole ring will shift upfield (lower ppm) due to the shielding effect of the electron-donating amino group compared to the electron-withdrawing nitro group.
-
Troubleshooting Guide
Problem: Reaction stalls at the intermediate (Hydroxylamine, -NHOH).
-
Cause: Insufficient reducing power or temperature too low.
-
Fix (Method A): Add fresh iron powder and increase agitation speed.
-
Fix (Method C): Increase pressure slightly (e.g., from 1 bar to 3 bar), but monitor closely for dechlorination.
Problem: Loss of Chlorine atom (Dechlorination).
-
Cause: Over-reduction.
-
Fix: Immediately switch methods. If using Method C, ensure the catalyst is truly sulfided (Pt(S)/C) and not standard Pt/C. Lower the temperature.
Problem: Product trapped in metal salts (Low yield).
-
Cause: Poor extraction from Fe or Sn sludge.
-
Fix: Use the "Rochelle's Salt" wash for Tin. For Iron, ensure the filter cake is washed copiously with hot Ethanol or Methanol, not just cold solvent.
References
-
BenchChem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (2025).[1][8] Retrieved from
-
Common Organic Chemistry. Nitro Reduction using Tin(II) Chloride.[2][9][10] Retrieved from
-
Kasparian, A., et al. Chemoselective Reduction of Nitro Groups in the Presence of Activated Heteroaryl Halides.[11] (2011).[3] Journal of Organic Chemistry. (Cited in ACS Publications snippets).
-
Ramadas, K., & Srinivasan, N. Iron/Ammonium Chloride Reduction Protocol.[1]Synthetic Communications, 1992, 22(22), 3189–3195.[4] (Referenced via ChemSpider Synthetic Pages).
- Vertex AI Search.Aggregated search results for "reduction of 7-nitro group in chlorobenzimidazoles". (Accessed Oct 2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: 6-Chloro-7-nitro-1H-benzo[d]imidazole as a Privileged Intermediate in Drug Discovery workflows
Strategic Utility in Medicinal Chemistry
Benzimidazole scaffolds are a cornerstone of modern drug discovery, frequently utilized due to their structural mimicry of purines and their ability to interact with a diverse array of biological targets [1]. Within this chemical space, 6-Chloro-7-nitro-1H-benzo[d]imidazole (CAS: 32046-86-9) emerges as a highly privileged, bifunctional intermediate.
As a Senior Application Scientist, I frequently recommend this specific substitution pattern for complex library generation because it offers orthogonal reactivity . The presence of the highly electron-withdrawing 7-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the benzimidazole core. This electronic modulation highly activates the adjacent 6-chloro position, priming it for transition-metal-free Nucleophilic Aromatic Substitution (SNAr). Conversely, the nitro group itself serves as a masked amine; it can be chemoselectively reduced at a later stage to provide a nucleophilic handle for amidation, urea formation, or subsequent ring-closing reactions.
Key Therapeutic Applications
-
5-HT3 Receptor Antagonists: The 6-chloro-7-nitrobenzimidazole core has been successfully utilized to synthesize potent, orally active agents for the treatment of chemotherapy-induced nausea and vomiting (CINV). By functionalizing this intermediate, researchers have developed [2] that exhibit high binding affinity and favorable pharmacokinetic profiles.
-
HIF-2α PAS-B Domain Inhibitors: In oncology, Hypoxia-inducible factor 2 alpha (HIF-2α) is a critical transcription factor. 6-chloro-7-nitro-benzimidazoles are essential precursors in the synthesis of 2-aminobenzimidazole derivatives that act as [3], effectively disrupting protein-protein interactions within the internal cavity of the PAS-B domain.
Physicochemical Profiling
Understanding the fundamental properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solubility and handling.
| Property | Value |
| Chemical Name | 6-Chloro-7-nitro-1H-benzo[d]imidazole |
| CAS Registry Number | 32046-86-9 |
| Molecular Formula | C7H4ClN3O2 |
| Molecular Weight | 197.58 g/mol |
| Topological Polar Surface Area (TPSA) | 74.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Storage Conditions | Inert atmosphere, 2-8°C [4] |
Mechanistic Rationale & Orthogonal Workflows
Fig 1: Orthogonal synthetic workflows utilizing 6-chloro-7-nitro-1H-benzo[d]imidazole.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Each includes specific causality for the reagents chosen and in-process controls to ensure high-fidelity drug discovery workflows.
Protocol A: Synthesis of 6-Chloro-7-nitro-1H-benzo[d]imidazole via Cyclization
Causality: Formic acid acts as both the solvent and the one-carbon electrophile. The high temperature drives the condensation and subsequent dehydration to form the thermodynamically stable aromatic imidazole ring.
-
Reaction Setup: Suspend 4-chloro-3-nitrobenzene-1,2-diamine (10.0 g, 53.3 mmol) in pure formic acid (50 mL).
-
Execution: Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere for 4 hours.
-
In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (UV active, often colored) should completely disappear, replaced by a lower Rf product spot.
-
Workup: Cool the reaction to room temperature and pour it slowly over crushed ice (200 g). Neutralize carefully with aqueous ammonia (28%) until the pH reaches 7-8.
-
Isolation: Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 50°C to yield the product as a tan solid.
Protocol B: Chemoselective Reduction to 7-Amino-6-chloro-1H-benzo[d]imidazole
Causality: Catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided here. Palladium readily inserts into the highly activated C-Cl bond, leading to unwanted hydrodehalogenation. Instead, a Béchamp-type reduction using Iron powder and NH₄Cl provides strictly chemoselective reduction of the nitro group to the amine, leaving the aryl chloride perfectly intact.
-
Reaction Setup: Dissolve 6-chloro-7-nitro-1H-benzo[d]imidazole (5.0 g, 25.3 mmol) in a mixture of Ethanol (60 mL) and Water (15 mL). Add Ammonium chloride (2.7 g, 50.6 mmol) and Iron powder (7.1 g, 126.5 mmol).
-
Execution: Heat the suspension to 80°C and stir vigorously for 3 hours.
-
In-Process Control: LC-MS is preferred over TLC here due to the polarity of the amine. Look for the mass shift from [M+H]+ 198 to [M+H]+ 168.
-
Workup: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol (2 x 30 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and saturated NaHCO₃ (50 mL). Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the functionalized amine.
Protocol C: SNAr Functionalization at the 6-Position
Causality: The robust -I and -M effects of the 7-nitro group activate the 6-chloro position. By using a polar aprotic solvent (DMF) and a non-nucleophilic base (DIPEA), secondary amines can displace the chloride without requiring expensive transition-metal catalysts (like Buchwald-Hartwig conditions).
-
Reaction Setup: In a sealed tube, combine 6-chloro-7-nitro-1H-benzo[d]imidazole (1.0 g, 5.06 mmol), a secondary amine (e.g., morpholine, 6.07 mmol), and N,N-Diisopropylethylamine (DIPEA) (1.3 g, 10.12 mmol) in anhydrous DMF (10 mL).
-
Execution: Heat the sealed tube to 120°C for 12 hours.
-
Workup: Cool to room temperature and dilute with water (50 mL) to precipitate the product. If an oil forms, extract with Ethyl Acetate (3 x 20 mL), wash the combined organics with brine (5 x 20 mL to remove DMF), dry, and concentrate.
-
Validation: Confirm the displacement via ¹H NMR; the disappearance of the distinct doublet coupling of the 6-position proton (if present in analogs) or shifts in the aromatic region will confirm successful substitution.
References
-
Development of drugs based on imidazole and benzimidazole bioactive heterocycles: recent advances and future directions ResearchGate URL:[Link]
-
New benzimidazole derivatives: selective and orally active 5-HT3 receptor antagonists National Institutes of Health (PubMed) URL:[Link]
-
Development of Inhibitors of the PAS-B Domain of the HIF-2α Transcription Factor National Institutes of Health (PMC) URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Nitrobenzimidazoles in Organic Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with nitrobenzimidazole derivatives. The unique physicochemical properties of this scaffold, driven by the electron-withdrawing nitro group and the hydrogen-bonding capabilities of the benzimidazole core, frequently lead to poor solubility in common organic solvents. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you overcome these challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are my nitrobenzimidazole compounds so poorly soluble in the first place?
A1: The low solubility of nitrobenzimidazoles is not an anomaly but a direct consequence of their molecular structure. Two primary factors are at play:
-
High Crystal Lattice Energy: The benzimidazole ring system allows for strong intermolecular hydrogen bonding and π-π stacking interactions between molecules. The addition of a highly polar nitro group further strengthens these intermolecular forces. This creates a very stable, high-energy crystal lattice that requires a significant amount of energy from the solvent to break apart.[1]
-
Polarity Mismatch: The nitrobenzimidazole scaffold possesses both non-polar (the aromatic rings) and highly polar (the nitro group and imidazole N-H) regions. This amphipathic nature makes it difficult for a single solvent to effectively solvate all parts of the molecule simultaneously. A solvent that is good at solvating the aromatic portion may be poor at interacting with the polar groups, and vice versa.[2]
Understanding these root causes is the first step in rationally selecting a solvent system or strategy to overcome them.
Q2: I'm starting a new project. Which organic solvents should I try first for my nitrobenzimidazole derivative?
A2: A systematic approach starting with the most powerful and common solvents is recommended. The principle of "like dissolves like" is a useful starting point. Given the polar nature of the nitro group, polar aprotic solvents are often the most effective.
A general screening should include solvents from different classes. Below is a table summarizing expected solubility profiles.
Table 1: Expected Solubility of Nitrobenzimidazoles in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Causality |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | These solvents are excellent at disrupting the strong intermolecular hydrogen bonds within the crystal lattice and can effectively solvate both the polar nitro group and the benzimidazole ring.[1][3][4] DMSO is often the solvent of choice for creating high-concentration stock solutions.[5][6] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Alcohols can act as both hydrogen bond donors and acceptors, allowing some interaction with the nitro and imidazole groups.[2][7][8] However, their overall solvating power for these highly crystalline compounds is often less than that of DMSO or DMF.[3] |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | THF is a polar aprotic solvent but is less polar than DMSO or DMF. It may be effective for some derivatives but generally has lower solubilizing power for this class.[4] |
| Chlorinated | Dichloromethane (DCM) | Low | While able to dissolve many organic compounds, DCM is not polar enough to effectively overcome the strong crystal lattice forces of most nitrobenzimidazoles.[4] |
| Non-polar | Toluene, Hexane, Heptane | Insoluble to Very Low | The highly polar nature of the nitrobenzimidazole scaffold makes it incompatible with non-polar solvents.[4][7] |
Troubleshooting Common Scenarios
The following section addresses specific issues you may encounter during your experiments. A logical troubleshooting workflow is presented below.
Caption: A workflow for troubleshooting nitrobenzimidazole solubility.
Q3: My compound won't dissolve even with vigorous stirring. What physical methods can I use?
A3: Before abandoning a solvent, you can apply energy to the system to help overcome the activation energy barrier of dissolution.
-
Gentle Heating: Heating the mixture to 40-60°C can significantly increase solubility and the rate of dissolution.[4] Be cautious not to exceed the boiling point of the solvent and always monitor for any color changes that might indicate compound degradation.[4]
-
Sonication: Using an ultrasonic bath can break apart solid agglomerates and increase the surface area of the compound exposed to the solvent, accelerating dissolution.
-
Inducing Crystallization (for purification): If you are attempting recrystallization and the compound "oils out," try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[9]
Q4: My nitrobenzimidazole dissolved perfectly in DMSO, but it crashed out of solution when I diluted it into my aqueous assay buffer. What is happening?
A4: This is a very common phenomenon known as "solvent shock" or precipitation.[5] Your compound is soluble in the high-polarity organic solvent (DMSO) but is not soluble in the final, predominantly aqueous environment. The rapid change in solvent polarity causes the compound to fall out of solution.[5]
Here are several strategies to prevent this:
-
Use a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to the final aqueous solution, increases the solubility of a poorly soluble compound.[6][10] By reducing the overall polarity of the solvent system, co-solvents make the environment more hospitable for the hydrophobic parts of your molecule.[][12] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[10][][12]
-
Slow Dilution with High Energy Mixing: Instead of adding the DMSO stock directly to the bulk of the buffer, try adding the buffer to the DMSO stock solution dropwise while vortexing vigorously. This avoids creating localized areas of high concentration in a poor solvent.
-
Decrease the Final Concentration: The simplest solution may be to work at a lower final concentration where the compound remains below its solubility limit in the final solvent mixture.[4]
Caption: Mechanism of co-solvency to improve drug solubility.
Q5: Can I use pH to my advantage to increase the solubility of my nitrobenzimidazole?
A5: Absolutely. The benzimidazole ring system has two nitrogen atoms that can be protonated or deprotonated, making the solubility of these compounds pH-dependent.[1][3][5]
-
Acidic Conditions (e.g., pH < 4): In acidic media, the pyridine-like nitrogen (at position 3) can be protonated, forming a cationic salt. This charged species is generally much more soluble in aqueous media than the neutral molecule.[3][13]
-
Alkaline Conditions (e.g., pH > 9-10): Under basic conditions, the pyrrole-like nitrogen (at position 1) can be deprotonated, forming an anionic species. This can also lead to a significant increase in aqueous solubility.[3]
By adjusting the pH of your solvent system away from the compound's isoelectric point, you can often achieve a dramatic improvement in solubility.[3] However, you must ensure that the altered pH does not compromise the stability of your compound or interfere with your downstream experiment.[3]
Advanced Solubility Enhancement Strategies
If conventional solvent and pH adjustments are insufficient, several formulation-based techniques can be employed, particularly in the context of drug development.
Q6: I've tried everything and my compound's solubility is still too low for my application. What are my next steps?
A6: When standard methods fail, more advanced formulation strategies are necessary. These typically involve creating a system where the drug is molecularly dispersed within a carrier.
-
Solid Dispersions: This is a highly effective technique where the drug is dispersed in an inert, hydrophilic carrier matrix at a solid state.[14][15] Methods like solvent evaporation or melt extrusion are used to create a formulation where the drug is present in a much higher energy amorphous state, which significantly increases its dissolution rate and apparent solubility.[16][17][18] Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[14]
-
Use of Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[5] They can encapsulate the poorly soluble nitrobenzimidazole molecule, forming an inclusion complex where the hydrophobic part of the drug is shielded from the aqueous environment, thereby increasing its overall solubility.[5][19]
-
Prodrug Approach: This chemical modification strategy involves covalently attaching a water-soluble promoiety to the parent drug.[20][21][22] This new molecule (the prodrug) has enhanced solubility. Once administered or in the experimental system, the linker is designed to be cleaved (often by enzymes), releasing the active parent drug at the site of action.[20][21] This is a powerful tool for overcoming fundamental solubility barriers.[20][21][23]
Experimental Protocols
Protocol 1: Quantitative Solubility Assessment (Shake-Flask Method)
This protocol describes a standard method to determine the equilibrium solubility of a nitrobenzimidazole in a specific solvent.[]
Objective: To determine the saturation concentration (mg/mL or µM) of a compound in a given solvent at a controlled temperature.
Materials:
-
Test nitrobenzimidazole compound (solid).
-
Chosen organic solvent.
-
Vials with screw caps.
-
Orbital shaker with temperature control.
-
Syringe filters (e.g., 0.22 µm PTFE).
-
Analytical balance.
-
HPLC or UV-Vis spectrophotometer for quantification.
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg of compound to 1 mL of solvent). The key is to have undissolved solid remaining at the end to ensure saturation.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.
-
Sample Separation: After equilibration, let the vial stand for at least 1 hour to allow excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[25]
-
Quantification:
-
Prepare a standard calibration curve of your compound in the same solvent.
-
Dilute the filtered sample with the solvent to a concentration that falls within the linear range of your calibration curve.
-
Analyze the diluted sample using HPLC or UV-Vis spectroscopy to determine its concentration.[25][26]
-
-
Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility of the compound in that solvent.
Protocol 2: Preparation of a Working Solution Using a Co-Solvent
Objective: To prepare a final solution (e.g., for a biological assay) of a poorly soluble compound by leveraging a strong stock solvent and a co-solvent to prevent precipitation.
Materials:
-
Nitrobenzimidazole compound.
-
Primary stock solvent (e.g., 100% DMSO).
-
Final buffer or medium (e.g., Phosphate-Buffered Saline, PBS).
-
Co-solvent (e.g., Ethanol, PEG 400).
Procedure:
-
Prepare High-Concentration Stock: Dissolve the nitrobenzimidazole in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[3][5] Ensure the compound is completely dissolved using gentle warming or sonication if necessary.
-
Prepare Final Solvent System: Prepare the final buffer or medium containing the desired percentage of co-solvent. For example, to make a final solution with 5% ethanol, prepare a solution of 95% PBS and 5% ethanol.
-
Serial Dilution (Recommended): To avoid solvent shock, perform a serial dilution.
-
First, make an intermediate dilution of the DMSO stock into the co-solvent (e.g., dilute 10 µL of 10 mM DMSO stock into 90 µL of 100% ethanol).
-
Then, add the intermediate dilution to the final aqueous buffer.
-
-
Direct Dilution (with care): Alternatively, add the DMSO stock solution dropwise into the final, co-solvent-containing buffer while vortexing vigorously. This high-energy mixing helps to rapidly disperse the compound before it has a chance to precipitate.
-
Final Check: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) before use.
References
- SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. (2015). World Journal of Pharmacy and Pharmaceutical Sciences.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (2012).
- Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2024). International Journal of Drug Delivery Technology.
- Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (2021). Pharmaceutics.
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
- Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
- Solving solubility issues in modern APIs. (2018). Teva API.
- pH Adjustment and Co-Solvent Optimiz
- troubleshooting low solubility of 4,5,6,7-tetraiodo-1H-benzimidazole in buffers. Benchchem.
- Optimizing drug Solubility for enhanced oral formul
- The effect of solubilization on the oral bioavailability of three benzimidazole carbam
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.
- dealing with poor solubility of 6-Nitroquinazoline in organic solvents. Benchchem.
- Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
- Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online.
- Cosolvent. Wikipedia.
- IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (2022). Journal of Harmonized Research in Pharmacy.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2019).
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
- Benzimidazole deriv
- Formulation technologies and advances for oral delivery of novel nitroimidazoles and antimicrobial peptides. (2020). Pharma Excipients.
- RESEARCH ON BENZIMIDAZOLE DERIV
- Solubility improvement of an anthelmintic benzimidazole carbamate by associ
- Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. (2016).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2017). Molecules.
- Improving the Solubility, Dissolution, and Bioavailability of Metronidazole via Cocrystallization with Ethyl Gall
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- API Solubility and Dissolution Enhancement Via Formul
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Pharmaceuticals.
- Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews.
- API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.
- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Asian Journal of Pharmaceutics.
- The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide. Benchchem.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2025).
- 5-Nitrobenzimidazole | C7H5N3O2. PubChem.
- 2-Methyl-5-nitrobenzimidazole. CymitQuimica.
- 5-Nitrobenzimidazole | 94-52-0. Macsen Labs.
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. (2012). Scholars Research Library.
- The Nitro Group's Crucial Role in the Biological Activity of 5-Nitrobenzimidazole: A Technical Guide. Benchchem.
- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery.
- Optimizing Drug Solubility. (2017). Contract Pharma.
- Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. (2025).
- Recent advances in the use of benzimidazoles as corrosion inhibitors. (2019). RSC Advances.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. macsenlab.com [macsenlab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. japer.in [japer.in]
- 18. benthamscience.com [benthamscience.com]
- 19. contractpharma.com [contractpharma.com]
- 20. johronline.com [johronline.com]
- 21. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 25. seppic.com [seppic.com]
- 26. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Technical Support Center: Purification of Benzimidazole Derivatives by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of benzimidazole derivatives using column chromatography. The content is structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the column chromatography of benzimidazole derivatives, offering practical solutions and preventative measures.
Question 1: My benzimidazole derivative is streaking or tailing significantly on the silica gel column. How can I improve the peak shape?
Answer:
Streaking and tailing are common issues when purifying nitrogen-containing heterocyclic compounds like benzimidazoles on acidic silica gel.[1] This phenomenon is primarily due to strong interactions between the basic nitrogen atoms in the benzimidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and lower yields.
Here are several strategies to mitigate this issue:
-
Addition of a Basic Modifier: A highly effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[2]
-
Triethylamine (Et₃N) or Ammonia (NH₃): Adding 0.1-1% of triethylamine or a solution of ammonia to the eluent can neutralize the acidic sites on the silica gel, minimizing the strong interactions with your basic compound.[1] This results in more symmetrical peaks and improved separation.
-
Pyridine: While less common, pyridine can also be used as a basic modifier.
-
-
Solvent System Optimization: The polarity of your solvent system is crucial.[3]
-
For many benzimidazole-type compounds, a mixture of a non-polar solvent (like hexane or ethyl acetate) and a polar solvent (like methanol or acetone) is a good starting point.[3]
-
If tailing persists, a gradual increase in the polarity of the mobile phase, known as gradient elution, can help to improve the separation.[3]
-
-
Change of Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1] Basic or neutral alumina will have weaker interactions with the benzimidazole derivatives, leading to less tailing and better recovery.[2]
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel can be an effective alternative.[3][4]
-
Question 2: I am observing poor separation between my desired benzimidazole derivative and impurities. What steps can I take to improve resolution?
Answer:
Achieving good separation is fundamental to obtaining a pure product. Co-elution of impurities with the target compound can be addressed through several optimization steps.
-
Optimize the Mobile Phase Polarity: Fine-tuning the eluent polarity is the first and most critical step.[1]
-
Systematic TLC Analysis: Before scaling up to column chromatography, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase that provides the best separation (a ΔRf of at least 0.2 is ideal).[5] Common solvent systems for benzimidazoles include ethyl acetate/hexane and dichloromethane/methanol.[2][6]
-
Gradient Elution: If an isocratic (constant solvent mixture) system fails to provide adequate separation, switching to a gradient elution is recommended.[2] Start with a low polarity mobile phase and gradually increase the polarity. This will allow for the elution of less polar impurities first, followed by your target compound and then more polar impurities.
-
-
Sample Loading Technique: The way you load your sample onto the column can significantly impact the separation efficiency.
-
Minimal Solvent: Dissolve your crude product in the minimum amount of solvent before loading it onto the column.[3] Using too much solvent will lead to a broad initial band and poor separation.
-
Dry Loading: For improved band sharpness, consider dry loading.[3] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.
-
-
Column Packing: A poorly packed column will invariably lead to poor separation.[3]
-
Ensure the silica gel is packed uniformly without any air bubbles or channels.[7] A homogenous packing is essential for a level solvent front and good separation.
-
-
Column Dimensions and Sample Load: Overloading the column is a frequent cause of poor separation.[1]
Question 3: My product recovery is very low after column chromatography. What are the potential causes and how can I increase the yield?
Answer:
Low recovery can be frustrating and is often due to the compound either remaining on the column or degrading during the purification process.
-
Compound Irreversibly Adsorbed to the Column:
-
Increase Eluent Polarity: Your solvent system may not be polar enough to elute the compound.[3] Try flushing the column with a much more polar solvent, such as 10-20% methanol in dichloromethane, to see if the compound elutes.[3]
-
Highly Polar Compounds: Very polar benzimidazole derivatives may bind very strongly to silica gel.[3] In such cases, switching to a different stationary phase like alumina or considering reverse-phase chromatography is advisable.[3]
-
-
Compound Degradation on Silica Gel:
-
Compound Eluted with the Solvent Front:
-
If your compound is very non-polar, it may have eluted very quickly with the solvent front.[3] Always check the first few fractions collected to ensure your product has not already passed through the column.
-
-
Incomplete Elution:
-
Ensure you are using a sufficient volume of eluent to completely wash your compound off the column.[7] Monitor the elution process with TLC until you are certain all of the desired product has been collected.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the column chromatography of benzimidazole derivatives.
What is the best way to choose a solvent system for my benzimidazole derivative purification?
The most effective method for selecting a solvent system is to first perform TLC analysis.[5] This allows for rapid screening of different solvent mixtures to find the one that gives the best separation between your target compound and any impurities. A good starting point for many benzimidazole derivatives is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[2][3] The goal is to find a solvent system where the Rf value of your desired compound is around 0.2-0.3.[10]
Should I use a glass or plastic column for my purification?
For most laboratory-scale purifications, glass columns are preferred due to their chemical resistance and transparency, which allows for visual inspection of the column packing and separation process. Pre-packed plastic columns (flash columns) are also widely used, especially in automated chromatography systems, and offer convenience and reproducibility.[7]
How do I properly pack a silica gel column?
There are two common methods for packing a silica gel column:
-
Dry Packing: This method involves adding the dry silica gel powder to the column and then slowly passing the mobile phase through it to settle the packing. This method is quick but can sometimes lead to air bubbles being trapped.
-
Wet Packing (Slurry Packing): This is the more recommended method. A slurry of the silica gel in the mobile phase is prepared and then poured into the column.[5] This technique generally results in a more uniform and well-packed column, minimizing the chances of channeling and poor separation.[5]
How can I monitor the progress of my column chromatography?
The most common method for monitoring the separation is by collecting fractions and analyzing them using TLC.[11] Spot a small amount from each fraction onto a TLC plate and run it in the same solvent system used for the column. This will allow you to identify which fractions contain your pure product, which contain impurities, and which are mixed. Fractions containing the pure compound can then be combined.[12]
Data Presentation
Table 1: Common Solvent Systems for Benzimidazole Purification
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good for less polar benzimidazole derivatives. The ratio can be varied to fine-tune the polarity.[13] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar benzimidazole derivatives.[3] |
| Benzene / Acetone (7:3) | Medium | An optimized mobile phase for the separation of benzimidazole from its reactant o-phenylenediamine.[14] |
Experimental Protocols
Protocol 1: Step-by-Step Guide for Column Chromatography of a Benzimidazole Derivative
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for your target compound.[10]
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude benzimidazole derivative in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, use the dry loading method described in the troubleshooting section.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.[3]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.[12]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified benzimidazole derivative.[15]
-
Visualizations
Workflow for Troubleshooting Common Column Chromatography Issues
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Decision Tree for Stationary Phase Selection
Caption: Decision tree for selecting the appropriate stationary phase.
References
- BenchChem. (2025). Technical Support Center: Purification of 3H-furo[3,4-e]benzimidazole Derivatives.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-4,7-Ethanobenzimidazole.
- BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
- International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE.
- Mljekarstvo. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr.
- BenchChem. (2025). Technical Support Center: Optimizing Benzimidazole Derivative Synthesis.
- BenchChem. (2025). Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine".
- BenchChem. (2025). Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine.
- SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column.
- Royal Society of Chemistry. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer.
- RSC Publishing. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
- BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BenchChem. (2025). Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole.
- ResearchGate. (n.d.). Schematic of the (a) TLC plate and (b) lab-scale column chromatography employed in this work.
- PubMed. (2007). Review of Methodology for the Determination of Benzimidazole Residues in Biological Matrices.
- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- ResearchGate. (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.
- PMC. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
- Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds.
- PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
- ResearchGate. (2023). A review on medicinally important heterocyclic compounds and importance of biophysical approach of underlying the insight mechanism in biological environment.
- MDPI. (n.d.). Heterocyclic Compounds: Synthesis, Application and Theoretical Study.
- Organic Syntheses Procedure. (n.d.). Benzimidazole.
- Journal of Engineering & Processing Management. (2013). SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL.
- ResearchGate. (2025). Recent problems with silica gel chromatography.
- ResearchGate. (n.d.). 161415 PDFs | Review articles in HETEROCYCLIC COMPOUNDS.
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
- Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity.
- ACS Publications. (2025). Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy Ultrasound and an Integrated Continuous Flow System | The Journal of Organic Chemistry.
- Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis.
- PMC. (2024). A simple and cost-effective hybrid stationary phase for the separation of peptides, proteins and benzene derivatives through liquid chromatography.
- Hawach. (2025). Several Problems of Flash Column Chromatography.
- LCGC International. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
- PMC. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- PubMed. (n.d.). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS.
- Journal of Engineering & Processing Management. (2013). SEPARATION AND RETENTION BEHAVIOUR OF BENZIMIDAZOLE DERIVATIVES IN THIN LAYER CHROMATOGRAPHY ON SILICA GEL.
- PMC. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 8. Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 14. ijcrt.org [ijcrt.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 6-Chloro-7-nitro-1H-benzo[d]imidazole
This guide provides in-depth technical assistance for the recrystallization of 6-Chloro-7-nitro-1H-benzo[d]imidazole, a crucial purification step for researchers in synthetic chemistry and drug development. As Senior Application Scientists, we have compiled this information to address common challenges and provide a systematic approach to achieving high purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 6-Chloro-7-nitro-1H-benzo[d]imidazole?
The primary objective of recrystallization is to purify the solid 6-Chloro-7-nitro-1H-benzo[d]imidazole. This process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize while impurities remain dissolved in the solvent (mother liquor).[1] A successful recrystallization yields a product with a higher purity, well-defined crystalline structure, and a sharp melting point.
Q2: How do I select an appropriate single solvent for the recrystallization of 6-Chloro-7-nitro-1H-benzo[d]imidazole?
The ideal solvent for recrystallization should exhibit high solubility for 6-Chloro-7-nitro-1H-benzo[d]imidazole at its boiling point and low solubility at room temperature or below.[2] This differential solubility is key to maximizing the recovery of the purified product.
Based on literature for similar benzimidazole derivatives, ethanol is a recommended starting point for solvent screening.[3][4] The general principle of "like dissolves like" suggests that polar protic or polar aprotic solvents may be suitable, given the presence of the nitro and imidazole functional groups.
Recommended Initial Solvent Screening Workflow:
Caption: Initial solvent screening workflow for recrystallization.
Q3: My compound is either too soluble or not soluble enough in all the single solvents I've tested. What should I do?
In such cases, a mixed solvent system, also known as a solvent pair, is often effective. This technique involves using two miscible solvents, one in which 6-Chloro-7-nitro-1H-benzo[d]imidazole is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[3]
A common and often successful solvent pair for benzimidazole derivatives is ethanol-water .[3][5]
Protocol for Recrystallization using an Ethanol-Water Solvent Pair:
-
Dissolution: Dissolve the crude 6-Chloro-7-nitro-1H-benzo[d]imidazole in a minimal amount of hot ethanol.[3]
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise with continuous swirling until a faint turbidity (cloudiness) persists. This indicates the point of saturation.
-
Redissolution: Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.[3]
Solutions:
-
Increase Solvent Volume: Add more of the hot "good" solvent to decrease the concentration.
-
Slower Cooling: Allow the solution to cool more gradually. Insulate the flask to slow down the cooling process.
-
Lower the Temperature of Dissolution: Try dissolving the compound at a temperature below its melting point, if possible.
-
Change Solvent System: The chosen solvent system may not be appropriate. Re-screen for a more suitable solvent or solvent pair.
Problem 2: No crystals form even after the solution has cooled completely.
This is typically due to supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.
Solutions to Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: Add a tiny crystal of pure 6-Chloro-7-nitro-1H-benzo[d]imidazole to the solution. This seed crystal will act as a template for further crystallization.[3]
-
Reduce Solvent Volume: If too much solvent was added, carefully evaporate some of it to increase the concentration of the solute.
-
Prolonged Cooling: Leave the solution in the ice bath or a refrigerator for an extended period.
Problem 3: The recrystallized product is still impure.
This can be caused by several factors, including the presence of insoluble impurities or the co-precipitation of soluble impurities.
Solutions for Improved Purity:
-
Hot Filtration: If there are insoluble impurities in the crude material, perform a hot filtration of the dissolved solution before allowing it to cool. This will remove any solid particles that are not the desired compound.[3]
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal structure.
-
Second Recrystallization: If the purity is still not satisfactory, a second recrystallization step may be necessary.
Data Summary
| Solvent System | Suitability for Benzimidazole Derivatives | Key Considerations |
| Ethanol | Often a good starting point for single-solvent recrystallization.[3][4] | May require a larger volume for compounds with moderate solubility. |
| Methanol | Similar to ethanol, can be effective. | Generally has a lower boiling point than ethanol. |
| Ethanol-Water | A commonly used and effective solvent pair.[3][5] | The ratio needs to be carefully optimized to induce crystallization without causing the compound to "oil out". |
| Ethyl Acetate-Hexane | Another potential solvent pair for tuning polarity.[3] | Hexane is non-polar and can act as a good anti-solvent for moderately polar compounds dissolved in ethyl acetate. |
Logical Workflow for Recrystallization Troubleshooting
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
References
- Benchchem. Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine.
- Benchchem.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Yılmaz, F., et al. (2015). Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases.
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun.
- Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of 6-Chloro-1H-benzimidazol-1-amine.
Sources
Technical Support Center: 6-Chloro-7-nitrobenzimidazole Stability
This guide serves as a specialized Technical Support Center for researchers working with 6-Chloro-7-nitrobenzimidazole . It is designed to move beyond generic advice, offering mechanistic insights and actionable troubleshooting workflows for stability issues under basic conditions.
Status: Operational | Role: Senior Application Scientist | Topic: Alkaline Stability & Reactivity
Executive Summary
6-Chloro-7-nitrobenzimidazole is a robust heterocyclic scaffold, but its stability in basic media is a duality: the base stabilizes the molecule against nucleophilic attack via deprotonation (anionic shielding), yet simultaneously provides the nucleophile (
The Golden Rule: At pH > 10, the compound exists primarily as a stable, deeply colored anion. Degradation (hydrolysis of the chloride) is most likely to occur in the "Danger Zone" (pH 8–9) or under thermal stress in strong alkali.
Module 1: The Mechanistic Landscape
To troubleshoot effectively, you must understand why the molecule behaves the way it does.
The "Anionic Shield" Effect
Unlike chloronitrobenzenes (e.g., 1-chloro-2,4-dinitrobenzene), which hydrolyze rapidly in base, 6-Chloro-7-nitrobenzimidazole possesses an acidic proton at the
-
Step 1 (Fast): Base deprotonates
( ). -
Step 2 (Shielding): The resulting anion is electron-rich. This negative charge is delocalized into the benzene ring, creating Coulombic repulsion that repels incoming nucleophiles (
). -
Consequence: The molecule is more stable in 0.1 M NaOH than in a pH 8.5 buffer where the neutral species predominates.
Degradation Pathways
When the shield fails (high temp or insufficient basicity), the following occurs:
-
SNAr Hydrolysis: The nitro group activates the adjacent C-6 position. Hydroxide displaces the chloride, yielding 6-hydroxy-7-nitrobenzimidazole (phenolic derivative).
-
Ring Opening: Rare. Requires extreme conditions (boiling conc. NaOH) to cleave the imidazole ring.
Visualization: Reactivity Flowchart
Caption: The "Anionic Shield" mechanism. Deprotonation (top path) competes with Nucleophilic Aromatic Substitution (bottom path). The anion is kinetically resistant to hydrolysis.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "My solution changed color immediately."
Q: I added 1N NaOH to my stock solution, and it turned from pale yellow to deep orange/red. Did I degrade the compound? A: Likely No. This is the classic halochromic shift . The nitro group acts as a chromophore. Upon deprotonation (formation of the benzimidazolide anion), the conjugation system extends, causing a bathochromic shift (red-shift).
-
Validation: Acidify a small aliquot back to pH 4. If the pale yellow color returns and no precipitate forms, the compound is intact.
-
Action: Proceed with the experiment. This is the normal state of the molecule in base.
Scenario B: "I see a new peak in HPLC."
Q: After stirring in K2CO3/DMF overnight, I see a peak at RRT 0.85 (Relative Retention Time). A: This is likely the SNAr substitution product .
-
If in Water/Base: It is the 6-Hydroxy derivative (Phenol).
-
If in Methanol/Base: It is the 6-Methoxy derivative (Ether).
-
Cause: The combination of a polar aprotic solvent (DMF) and a base enhances the nucleophilicity of the counter-ion or solvent, overcoming the anionic shield.
-
Fix: Lower the temperature. If performing N-alkylation, use a weaker base (e.g.,
) or ensure the alkyl halide is added before the base to minimize the time the "naked" anion sits in solution.
Scenario C: "Precipitation during workup."
Q: I acidified my basic reaction mixture, and a solid crashed out. Is this my product? A: Yes, but check the pH carefully. 6-Chloro-7-nitrobenzimidazole is amphoteric.
-
pH > 10: Soluble Anion.
-
pH < 2: Soluble Cation (protonated on N3).
-
pH 4–7: Neutral species (Least soluble).
-
Troubleshooting: If the solid is "gummy," you may have a mixture of the product and the hydrolyzed phenol impurity. The phenol is more acidic (
) and may remain soluble at pH 6 while the starting material precipitates.
Module 3: Stability Data & Protocols
Estimated Stability Matrix
Based on structure-activity relationships of nitrobenzimidazoles.
| Condition | Solvent System | Temp | Stability Prediction | Recommendation |
| pH 7.4 (PBS) | Aqueous / 1% DMSO | 37°C | High (>48 hrs) | Ideal for biological assays. |
| pH 10 (Borate) | Aqueous | 25°C | High (Anion stabilized) | Good for short-term storage. |
| pH 12 (NaOH) | Aqueous | 60°C | Moderate (<4 hrs) | Risk of slow hydrolysis. |
| pH 9 + Heat | DMF / | 80°C | Low (Risk of SNAr) | Avoid. Use lower temp. |
Protocol: Preparation of Stable Stock Solutions
To ensure reproducibility, avoid storing the compound in basic buffers for extended periods.
-
Primary Stock: Dissolve 10 mg in 1 mL DMSO (anhydrous). Store at -20°C. (Stable for months).
-
Working Solution (Assay): Dilute into buffer immediately before use.
-
For Chemical Synthesis: If using as a nucleophile (N-alkylation), generate the anion in situ using NaH in THF at 0°C, rather than refluxing in hydroxide.
Analytical Validation Method (HPLC)
Use this method to separate the parent from the hydrolysis impurity.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic) and 350 nm (nitro group specific).
-
Expected Result:
-
Hydrolysis Product (Phenol): Elutes earlier (more polar).
-
Parent (Cl-Nitro): Elutes later.
-
References
-
PubChem. Compound Summary: 5-Nitrobenzimidazole (Isomer Analog). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole Synthesis and Reactivity. Available at: [Link][1]
- Walba, H. & Isensee, R.W.Acidity Constants of Some Benzimidazoles. J. Org. Chem. (Classic reference establishing pKa trends for nitro-benzimidazoles).
Sources
Overcoming catalyst poisoning in nitro reduction of benzimidazoles
Welcome to the Advanced Catalysis Support Hub.
Ticket Subject: Overcoming catalyst poisoning in nitro-benzimidazole reduction. Assigned Specialist: Senior Application Scientist, Catalysis Group.
Executive Summary
Reducing a nitro group attached to a benzimidazole core is deceptively difficult. Standard protocols (Pd/C under
This guide provides three field-validated workflows to overcome this, ranging from modifying the catalytic environment to switching mechanistic pathways entirely.
Module 1: Diagnostic Hub – Why Your Reaction Stalled
Before changing the catalyst, you must understand the surface chemistry. Benzimidazoles are "sticky" substrates.
The Mechanism of Poisoning:
In a neutral solvent (MeOH/EtOH), the benzimidazole ring exists in equilibrium. The unprotonated
Figure 1: Competitive adsorption mechanism. The basic nitrogen (red path) outcompetes the nitro group for the catalyst surface, halting the reaction.
Module 2: The "Acid Trick" (Optimizing Pd/C)
Applicability: Standard nitro-benzimidazoles without sulfur or sensitive halogens (I, Br).
The Logic:
By adding a mineral acid, you protonate the imidazole nitrogen (
Protocol 1: Acid-Modified Hydrogenation
| Parameter | Specification | Notes |
| Catalyst | 10% Pd/C (50% wet) | Load at 10 wt% relative to substrate. |
| Solvent | Methanol (MeOH) | Ethanol is acceptable but slower. |
| Additive | HCl (1.2 – 2.0 equiv) | Critical Step. Do not use excess if acid-sensitive groups exist. |
| Pressure | 1–3 atm (Balloon) | High pressure is usually unnecessary if the N is protonated. |
Step-by-Step:
-
Dissolve substrate in MeOH (0.1 M concentration).
-
Add 1.2 equivalents of aqueous HCl (or methanolic HCl). Stir for 5 mins to ensure protonation.
-
Safety Check: Ensure the vessel is inerted with Nitrogen (
).[1] -
Add Pd/C catalyst carefully (pyrophoric risk).
-
Switch to Hydrogen (
) atmosphere. -
Endpoint: Reaction typically completes in 2–4 hours.
-
Workup: Filter through Celite. Neutralize filtrate with
before extraction to recover the free base amine.
Expert Tip: If your molecule contains an acid-labile protecting group (e.g., Boc), use Acetic Acid (solvent/reactant mixture) instead of HCl, though reaction times will increase.
Module 3: The "Un-Poisonable" Methods (Alternative Chemistries)
If your molecule contains Sulfur (thioethers, thiophenes) or Halogens (that Pd would cleave), Pd/C will fail or destroy your molecule. You must switch mechanisms.
Option A: Iron-Mediated Reduction (Bechamp Modification)
Best for: Sulfur-containing benzimidazoles, scale-up (>10g), and halogenated substrates.
The Logic:
Zero-valent Iron (
Protocol 2: Fe/Acetic Acid Reduction
-
Suspend substrate in a mixture of EtOH/Water/Acetic Acid (Ratio 4:1:1).
-
Add Iron Powder (325 mesh is best) – 5.0 equivalents .
-
Heat to 60–70°C with vigorous stirring (mechanical stirring recommended for scale).
-
Monitor: Reaction turns grey/sludge-like. Complete in 1–3 hours.
-
Workup (Crucial):
Option B: Catalytic Transfer Hydrogenation (CTH)
Best for: Small scale (<1g), rapid screening, avoiding
The Logic:
Ammonium formate decomposes on the Pd surface to release active hydride species. This creates a high local concentration of hydrogen and often modifies the surface electronics of the Pd, making it more resistant to poisoning than under gas-phase
Protocol 3: Ammonium Formate Transfer
-
Dissolve substrate in MeOH.
-
Add Ammonium Formate (5–10 equivalents) .
-
Add 10% Pd/C (10 wt%).
-
Heat to reflux (65°C) or use Microwave (80°C, 10 mins).
-
Observation: Evolution of
gas (bubbling) indicates the reaction is working.
Module 4: Decision Matrix
Use this logic tree to select the correct protocol for your specific benzimidazole derivative.
Figure 2: Strategic selection guide. Iron (Fe) is the universal backup when noble metals fail due to poisoning or selectivity issues.
FAQ: Troubleshooting & Quick Fixes
Q1: My product turned dark pink/brown after filtering. Is it decomposed?
-
A: Likely not. Amino-benzimidazoles are electron-rich phenylenediamines. They oxidize rapidly in air (turning pink/purple).
-
Fix: Add a pinch of ascorbic acid or sodium metabisulfite during the workup, or store the amine as its HCl salt immediately.
Q2: Can I use Raney Nickel?
-
A: Yes, Raney Ni is less susceptible to N-poisoning than Pd. However, it is pyrophoric and often requires higher pressures (50 psi) for this substrate. The Fe/Acetic Acid method (Protocol 2) is safer and equally effective for difficult substrates.
Q3: The reaction works but I see 10% "dimer" (Azo/Azoxy) impurities.
-
A: This happens when the reduction is too slow (intermediate accumulation).
-
Fix: Increase the catalyst loading or temperature to push the reaction through the intermediate hydroxylamine stage faster.
References
-
Mechanism of Poisoning: Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow. (Discusses strong adsorption of N-heterocycles and poisoning mechanisms). Link
-
Iron Reduction Protocol: Owsley, D. C., & Bloomfield, J. J. (1977).[5] The reduction of nitroarenes with iron/acetic acid. Synthesis. (The foundational text for the Fe/AcOH method). Link
-
Transfer Hydrogenation: Ram, S., & Ehrenkaufer, R. E. (1984).[6] Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer reductions. Tetrahedron Letters. Link
-
Selective Reduction Reviews: Orlandi, M., et al. (2016). Recent Developments in the Reduction of Nitro Compounds. (Overview of chemoselectivity in the presence of poisons). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 6. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to FTIR Spectral Analysis of Nitro and NH Bands in Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral features of nitro (NO₂) and amine (NH) functional groups within the benzimidazole scaffold. Understanding these spectral signatures is crucial for the characterization, quality control, and reaction monitoring of benzimidazole-containing compounds, a class of molecules with significant pharmacological importance. This document will delve into the characteristic vibrational frequencies, the influence of molecular structure on these frequencies, and provide a standardized protocol for accurate spectral acquisition and analysis.
Introduction to Benzimidazoles and the Significance of Nitro and NH Groups
Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. They are structurally similar to naturally occurring nucleotides, which allows them to interact with various biopolymers, leading to a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] The introduction of nitro and amine functionalities onto the benzimidazole core can significantly modulate these biological activities. The nitro group, a strong electron-withdrawing group, and the NH group, a hydrogen bond donor and acceptor, play critical roles in molecular interactions and overall physicochemical properties.
FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. For benzimidazole derivatives, the NH and NO₂ stretching and bending vibrations give rise to characteristic absorption bands in the mid-infrared region, making FTIR an indispensable tool for their structural elucidation.
Comparative FTIR Spectral Analysis: NH vs. Nitro Bands
The infrared spectrum of a benzimidazole derivative is a complex pattern of absorptions. However, the NH and NO₂ groups exhibit distinct and informative bands that are often the focus of spectral interpretation.
The NH Band: A Probe of Hydrogen Bonding and Tautomerism
The NH group in the imidazole ring of benzimidazoles gives rise to a characteristic stretching vibration (νNH) that is highly sensitive to its chemical environment.
-
Frequency Range: In the absence of hydrogen bonding (e.g., in a dilute non-polar solvent), the free NH stretching vibration typically appears as a sharp band in the region of 3400-3500 cm⁻¹ .[1]
-
Influence of Hydrogen Bonding: In the solid state or in polar solvents, benzimidazoles often form intermolecular hydrogen bonds (N-H···N). This association leads to a significant broadening and a shift of the νNH band to a lower frequency, typically in the range of 3200-2400 cm⁻¹ .[1] The broadness of this band is a hallmark of strong hydrogen bonding interactions.
-
Tautomerism: The NH group in asymmetrically substituted benzimidazoles can exist in two tautomeric forms. While FTIR may not always distinguish between these tautomers directly, changes in the NH band profile upon substitution or in different environments can provide indirect evidence of tautomeric equilibria.
The Nitro Group Bands: Characteristic and Intense Absorptions
The nitro group (NO₂) is characterized by two strong and distinct stretching vibrations: the asymmetric (νasNO₂) and symmetric (νsNO₂) stretching modes.
-
Asymmetric Stretching (νasNO₂): This vibration typically appears as a strong absorption band in the range of 1500-1570 cm⁻¹ .[3]
-
Symmetric Stretching (νsNO₂): This band is also strong and is found at a lower frequency, generally between 1300-1370 cm⁻¹ .[3]
-
Substituent Effects: The exact positions of these bands are influenced by the electronic effects of other substituents on the benzimidazole ring. Electron-donating groups tend to lower the frequencies, while electron-withdrawing groups tend to increase them. This sensitivity allows for the qualitative assessment of the electronic environment of the nitro group.
-
Bending Vibration: The nitro group also exhibits a scissoring (bending) vibration, which is typically weaker than the stretching bands and appears in the 835-890 cm⁻¹ region.[3]
The following table summarizes the key FTIR absorption bands for NH and NO₂ groups in benzimidazoles:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Key Influencing Factors |
| NH | Stretching (νNH) - Free | 3400-3500 | Sharp, Medium | Absence of Hydrogen Bonding |
| Stretching (νNH) - H-bonded | 3200-2400 | Broad, Strong | Intermolecular Hydrogen Bonding | |
| NO₂ | Asymmetric Stretching (νasNO₂) | 1500-1570 | Strong | Electronic Effects of Substituents |
| Symmetric Stretching (νsNO₂) | 1300-1370 | Strong | Electronic Effects of Substituents | |
| Scissoring (δNO₂) | 835-890 | Medium |
Experimental Workflow for FTIR Analysis
To obtain reliable and comparable FTIR spectra of benzimidazole derivatives, a standardized experimental protocol is essential. The following workflow outlines the key steps from sample preparation to data analysis.
Figure 1: A generalized workflow for the FTIR analysis of benzimidazole derivatives.
Detailed Experimental Protocol: KBr Pellet Method
The KBr pellet technique is a common and effective method for analyzing solid samples.
Materials:
-
Benzimidazole derivative (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine powder. This helps to remove any adsorbed water.
-
Mixing: Add the benzimidazole sample to the KBr in the mortar (a sample-to-KBr ratio of approximately 1:100 is recommended). Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Collection: Collect a background spectrum of the empty sample compartment. This will account for absorptions from atmospheric water and carbon dioxide.
-
Sample Spectrum Collection: Collect the spectrum of the KBr pellet containing the sample. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the NH and NO₂ groups and compare their positions and shapes to reference spectra or theoretical predictions.
Case Study: Comparative Analysis of 5-Nitrobenzimidazole and Benzimidazole
To illustrate the principles discussed, let's compare the hypothetical FTIR spectra of benzimidazole and 5-nitrobenzimidazole.
Figure 2: Chemical structures of Benzimidazole and 5-Nitrobenzimidazole.
Expected Spectral Differences:
-
Benzimidazole: The spectrum would be dominated by a broad NH stretching band in the 3200-2400 cm⁻¹ region, indicative of strong intermolecular hydrogen bonding. Other characteristic bands for the aromatic C-H and C=C stretching and bending vibrations would also be present.
-
5-Nitrobenzimidazole: In addition to the broad NH stretching band, the spectrum of 5-nitrobenzimidazole would exhibit two strong and sharp bands corresponding to the asymmetric (around 1520 cm⁻¹) and symmetric (around 1340 cm⁻¹) stretching vibrations of the NO₂ group. The presence of the electron-withdrawing nitro group might also cause subtle shifts in the positions of the other ring vibrations compared to unsubstituted benzimidazole.
This comparative analysis demonstrates how FTIR spectroscopy can be used to unequivocally confirm the presence of the nitro group and to study the persistent influence of hydrogen bonding on the NH group in these molecules.
Conclusion
FTIR spectroscopy is a rapid, reliable, and informative technique for the structural analysis of benzimidazole derivatives, particularly for identifying and characterizing the crucial NH and nitro functional groups. A thorough understanding of their characteristic absorption frequencies and the factors that influence them, such as hydrogen bonding and substituent effects, is paramount for researchers in medicinal chemistry and drug development. By following a standardized experimental protocol, scientists can obtain high-quality, reproducible spectra that are essential for compound identification, purity assessment, and the study of intermolecular interactions.
References
- Current time information in Merrimack County, US. (n.d.). Google.
- Theoretical Studies of Molecular Structure and Vibrational Spectra of 2-Ethyl-1H-benzo[d]imidazole. (n.d.).
- FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). - ResearchGate. (n.d.).
- Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives | Request PDF - ResearchGate. (n.d.).
- Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. (n.d.).
- Vibrational Spectra of Benzimidazol-2-Thione. (n.d.).
- Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid - MDPI. (2022, February 28).
- Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC. (n.d.).
- Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC. (n.d.).
- (PDF) Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid - ResearchGate. (2025, October 13).
- Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. (2024, August 19).
- Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial. - Semantic Scholar. (n.d.).
- Scheme 1. Chemical synthesis of 5(6)-nitro-1H-benzimidazole derivatives... - ResearchGate. (n.d.).
- (PDF) Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases - ResearchGate. (2025, August 7).
- Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE - Malaysian Journal of Analytical Sciences. (n.d.).
- An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - MDPI. (2022, November 23).
- The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt - ResearchGate. (n.d.).
- Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/Al2O3 Under Ultrasonic Irradiation - ResearchGate. (n.d.).
- Vibrational Spectroscopic Investigation of Ornidazole - An Antiprotozoan Agent. (n.d.).
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2023, August 16).
- synthesis and antimicrobial activity of some benzimidazole derivatives - JETIR Research Journal. (2018, November 19).
- Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. (n.d.).
- a-lfer-study-of-substituent-influence-on-the-ftir-and-uv-spectral-data-of-2-and-6substituted-nicotinic-acids.pdf - TSI Journals. (n.d.).
- Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed. (2014, March 15).
Sources
HPLC method development for separating benzimidazole regioisomers
Resolving the Unresolvable: A Comparative Guide to HPLC Method Development for Benzimidazole Regioisomers
As a Senior Application Scientist, one of the most persistent analytical challenges I encounter in pharmaceutical development is the baseline separation of benzimidazole regioisomers. Whether these isomers arise from non-selective N-alkylation (yielding N1 vs. N3 substituted products) or electrophilic aromatic substitution (yielding 1,6- vs. 1,7-regioisomers), they present a unique chromatographic nightmare[1].
Because regioisomers possess identical molecular weights, identical functional groups, and nearly indistinguishable lipophilicity (
The Causality of Column Selectivity: Why C18 Fails
To understand how to separate benzimidazole regioisomers, we must first understand the causality behind experimental column choices.
Standard C18 (Octadecyl Silica):
C18 stationary phases separate analytes primarily through dispersive (hydrophobic) interactions. Because benzimidazole regioisomers share the exact same number of carbon atoms and possess nearly identical hydrophobic surface areas, their retention factors (
Pentafluorophenyl (PFP):
To achieve baseline resolution (
Biphenyl Phase:
The Biphenyl phase features two aromatic rings separated by a single bond, allowing for rotational flexibility. This creates a dynamic
The Organic Modifier Rule: Methanol vs. Acetonitrile
A critical, yet often overlooked, parameter in method development for
Quantitative Performance Comparison
The following table summarizes the experimental chromatographic data for a closely eluting pair of 1,6- and 1,7-alkylated benzimidazole regioisomers across three different column chemistries.
Conditions: 150 x 4.6 mm, 3 µm columns; Mobile Phase: 40% Methanol / 60% 10 mM Ammonium Formate (pH 3.0); Flow rate: 1.0 mL/min; Temperature: 30°C.
| Column Chemistry | Retention Factor ( | Retention Factor ( | Selectivity ( | Resolution ( | Tailing Factor ( | Verdict |
| Standard C18 | 4.12 | 4.15 | 1.01 | 0.4 (Co-elution) | 1.45 | Fail - Insufficient orthogonal selectivity. |
| PFP (Pentafluorophenyl) | 5.30 | 5.85 | 1.10 | 2.1 (Baseline) | 1.10 | Pass - Excellent dipole and |
| Biphenyl | 6.15 | 7.02 | 1.14 | 3.4 (Baseline) | 1.05 | Optimal - Superior steric and |
Workflow Visualization
The following decision tree illustrates the logical progression for developing a separation method for aromatic regioisomers.
Workflow for HPLC method development targeting benzimidazole regioisomers.
Self-Validating Experimental Protocol
To ensure scientific integrity, a method must be self-validating—meaning the protocol inherently proves its own efficacy and stability during the run. Follow this step-by-step methodology to develop a robust separation for benzimidazole regioisomers using a Biphenyl or PFP column.
Step 1: Mobile Phase Preparation & pH Control Causality: Benzimidazoles are basic compounds (typical pKa ~5.5). To prevent peak splitting and severe tailing caused by partial ionization, the mobile phase pH must be strictly controlled at least 2 units away from the pKa.
-
Prepare Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using neat Formic Acid. (This ensures the benzimidazole is fully protonated).
-
Prepare Organic Phase (B): 100% LC-MS grade Methanol. Do not use Acetonitrile.
Step 2: Column Equilibration
-
Install a Biphenyl or PFP column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Set the column oven temperature to 30°C. Note: Lower temperatures often enhance steric recognition and
interactions, improving for regioisomers. -
Flush the column with 50% A / 50% B at 1.0 mL/min for 20 column volumes to ensure complete stationary phase wetting and buffer equilibration.
Step 3: The Injection Strategy (Self-Validation)
-
Prepare a System Suitability Test (SST) mixture containing:
-
Isomer A (e.g., 1,6-regioisomer) at 0.1 mg/mL.
-
Isomer B (e.g., 1,7-regioisomer) at 0.1 mg/mL.
-
Uracil at 0.05 mg/mL (acts as an unretained void volume (
) marker to validate system fluidics).
-
-
Inject 5 µL of the SST mixture.
-
Run a shallow gradient: 20% B to 60% B over 15 minutes. A shallow gradient maximizes the time analytes spend interacting with the stationary phase, amplifying subtle selectivity differences.
Step 4: System Suitability Criteria Evaluation The method validates itself if the following criteria are automatically met in the chromatography data system (CDS):
-
Void Volume Marker: Uracil elutes sharply, confirming no dead volume issues in the flow path.
-
Resolution (
): Must be between Isomer A and Isomer B. -
Tailing Factor (
): Must be . If , secondary interactions with unendcapped silanols are occurring; verify the buffer pH is strictly 3.0. -
Retention Time Precision: Perform 5 replicate injections. The %RSD of the retention times must be
, proving the interaction equilibrium is stable.
References
1.[1] 1,6- and 1,7-Regioisomers of Asymmetric and Symmetric Perylene Bisimides: Synthesis, Characterization and Optical Properties. MDPI. 2.[2] Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column. PMC / NIH. 3.[3] Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. ResearchGate. 4.[4] Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Purity Validation of Benzimidazole Derivatives Using Elemental Analysis
For researchers, scientists, and professionals in drug development, the integrity of a synthesized compound is the bedrock of reliable data and therapeutic efficacy. Benzimidazole derivatives, a privileged scaffold in medicinal chemistry, are no exception.[1][2] Their purity is not merely a quality metric but a prerequisite for accurate structure-activity relationship (SAR) studies, reproducible biological assays, and ultimately, clinical success.
This guide provides an in-depth, objective comparison of elemental analysis as a primary method for validating the bulk purity of benzimidazole derivatives. We will explore the causality behind the experimental protocol, contrast its performance with alternative methods, and present supporting data to ground our recommendations in empirical evidence.
The Principle: Why Elemental Analysis is a Fundamental Purity Check
Elemental analysis, also known as combustion analysis, operates on a simple yet powerful principle: the complete combustion of a pure organic compound under high heat in an oxygen-rich environment, followed by the quantitative analysis of the resulting gaseous products.[3][4] For a benzimidazole derivative, this process converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂.[5]
By precisely measuring the mass of these combustion products, the instrument calculates the percentage by mass of Carbon (%C), Hydrogen (%H), and Nitrogen (%N) in the original sample.[6][7] The power of this technique lies in its direct comparison of these experimental percentages to the theoretical values calculated from the compound's molecular formula. A significant deviation between the experimental and theoretical values is a direct indication of impurities.[8] Unlike chromatographic techniques that may miss impurities co-eluting with the main peak, or spectroscopic methods where impurities might be hidden under major signals, elemental analysis provides an absolute, bulk assessment of the elemental composition.[9] It is particularly adept at detecting non-chromophoric or non-volatile impurities, such as inorganic salts or residual solvents like water, which can be missed by HPLC-UV or Mass Spectrometry.[9]
Experimental Protocol: A Self-Validating Workflow for CHN Analysis
Trustworthiness in analytical data stems from a robust and self-validating protocol. The following procedure for analyzing a benzimidazole derivative is designed with critical checkpoints to ensure data integrity.
Protocol 1: Elemental Analysis of a Benzimidazole Derivative
-
Sample Preparation (The Critical First Step):
-
Rationale: Residual solvents (e.g., ethanol, ethyl acetate) or adsorbed water are common impurities that drastically alter the elemental composition, particularly the hydrogen and carbon percentages.[9]
-
Procedure: Place 10-20 mg of the synthesized benzimidazole derivative in a vacuum oven at 40-60 °C for at least 12-24 hours. The temperature should be well below the compound's melting or decomposition point. This step is crucial for removing volatile impurities.
-
-
Instrument Calibration:
-
Rationale: Calibration with a certified, high-purity standard ensures the instrument's detectors are responding accurately and linearly. Acetanilide is a common standard due to its stability and well-defined C, H, and N content.
-
Procedure: Perform a multi-point calibration using a certified standard like acetanilide. The instrument's response factors are adjusted until the measured values for the standard are within the acceptable tolerance of its known theoretical values.
-
-
Sample Weighing and Encapsulation:
-
Rationale: The accuracy of the final percentage is directly dependent on the initial mass of the sample. An ultra-microbalance is required for this precise measurement.
-
Procedure: Accurately weigh approximately 1-3 mg of the dried benzimidazole sample into a tin or silver capsule using an ultra-microbalance. Record the weight precisely. The sample is then securely sealed within the capsule.
-
-
Combustion and Analysis:
-
Rationale: The sample undergoes flash combustion at temperatures around 900-1000°C in a pure oxygen environment.[7] The resulting gases (CO₂, H₂O, N₂, etc.) are passed through a series of separation columns and detectors.
-
Procedure: Introduce the encapsulated sample into the analyzer's autosampler. Initiate the analysis sequence. The instrument will perform the combustion, separation, and detection automatically.
-
-
Data Validation and Triplicate Analysis:
-
Rationale: A single analysis is a snapshot; multiple analyses provide statistical confidence. Running the sample in triplicate allows for the calculation of an average and standard deviation, confirming the reproducibility of the result.
-
Procedure: Analyze three separate weighings of the same dried sample. The results should be consistent. A low standard deviation (typically <0.1%) indicates good homogeneity and instrumental stability.
-
Workflow for Purity Validation via Elemental Analysis
The following diagram illustrates the logical flow of the experimental protocol.
Caption: A workflow diagram for benzimidazole purity validation using elemental analysis.
Data Interpretation: Comparing Theory with Reality
The conclusive power of elemental analysis emerges when comparing the experimental data to the theoretical values. For publication in most reputable chemistry journals, the experimental values for C, H, and N should be within ±0.4% of the theoretical values.[10][11]
Let's consider a hypothetical benzimidazole derivative, 2-phenyl-1H-benzo[d]imidazole (C₁₃H₁₀N₂) , with a molecular weight of 194.24 g/mol .
Theoretical Elemental Composition:
-
%C = (13 * 12.011) / 194.24 * 100 = 80.39%
-
%H = (10 * 1.008) / 194.24 * 100 = 5.19%
-
%N = (2 * 14.007) / 194.24 * 100 = 14.42%
Now, let's analyze two synthesized batches:
Table 1: Comparative Elemental Analysis Data for C₁₃H₁₀N₂
| Parameter | Batch A (High Purity) | Batch B (Impure) | Theoretical Value | Deviation (Batch B) | Probable Cause of Deviation |
| % Carbon (C) | 80.25% | 77.95% | 80.39% | -2.44% | Presence of impurity with lower %C. |
| % Hydrogen (H) | 5.23% | 6.15% | 5.19% | +0.96% | Presence of residual solvent (e.g., ethanol). |
| % Nitrogen (N) | 14.38% | 13.10% | 14.42% | -1.32% | Dilution of sample with non-nitrogenous impurity. |
| Purity Verdict | Pass (<0.4% deviation) | Fail (>0.4% deviation) | - | - | Contamination likely with residual ethanol from purification. |
Analysis of Batch B: The experimental data for Batch B falls significantly outside the acceptable ±0.4% range. The lower %C and %N, combined with a significantly higher %H, strongly suggests the presence of a hydrogen-rich, nitrogen-poor impurity. A common culprit is residual ethanol (C₂H₅OH) from recrystallization, which was not adequately removed during drying. This type of impurity is readily detected by elemental analysis, whereas it might be less obvious in other methods if it doesn't possess a strong UV chromophore for HPLC or if its NMR signals are mistaken for grease or water.
Elemental Analysis vs. Other Techniques: A Comparative Guide
While elemental analysis is a powerful tool for assessing bulk purity, a comprehensive validation strategy often involves orthogonal methods. Each technique offers unique advantages and answers different questions about the sample.
Table 2: Comparison of Purity Validation Techniques
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Function | Determines elemental composition to infer bulk purity.[9] | Separates, identifies, and quantifies individual components in a mixture.[12] | Provides detailed structural information and can quantify purity (qNMR).[13][14] | Determines mass-to-charge ratio for molecular weight confirmation and impurity ID. |
| Purity Assessment | Bulk purity; excellent for detecting inorganic salts, water, and solvents.[9] | Chromatographic purity (area %); excellent for detecting and quantifying organic impurities and isomers.[15] | Structural integrity and purity against a certified internal standard (qNMR). | Confirms mass of primary compound; can detect impurities with different masses. |
| Detection of Isomers | No | Yes | Yes (often distinguishable) | No (isomers have the same mass) |
| Sensitivity | Milligram quantity required. | High (can detect impurities at <0.1% levels). | Moderate (impurities often need to be >1% to be easily seen in standard spectra). | Very High (picogram to femtogram levels). |
| Key Limitation | Does not identify or quantify specific impurities.[9] | Requires impurities to have a chromophore (for UV detection) and be soluble. | Can be complex to interpret with overlapping signals; qNMR requires careful setup. | Provides limited quantitative information without calibration. |
Decision-Making Framework for Purity Analysis
Choosing the right analytical tool depends on the specific question you need to answer. This diagram provides a logical framework for selecting the appropriate technique(s).
Caption: A decision-making diagram for selecting analytical methods for purity validation.
Conclusion: An Indispensable Tool for Quality Assurance
In the rigorous landscape of scientific research and drug development, assuming purity is a risk that cannot be afforded. Elemental analysis provides a fundamental, quantitative assessment of a compound's elemental composition, serving as a direct and reliable check of bulk purity. While techniques like HPLC and NMR are essential for identifying specific organic impurities and confirming chemical structure, elemental analysis offers a unique and powerful validation of the compound's very atomic makeup.[9][12]
By cross-validating results from these orthogonal techniques, researchers can achieve the highest degree of confidence in their materials. For benzimidazole derivatives, where subtle impurities can significantly alter biological activity, incorporating elemental analysis into the quality control workflow is not just good practice—it is essential for scientific integrity and the advancement of reliable, reproducible research.
References
-
Quantitative Analysis of Organic Compounds. (n.d.). CK-12 Foundation. Retrieved from [Link][5]
-
Combustion analysis. (2023, December 28). In Wikipedia. Retrieved from [Link][3]
-
Structural Biochemistry/Organic Chemistry/Method of Combustion Analysis. (n.d.). In Wikibooks. Retrieved from [Link][6]
-
Combustion Analysis: Basics & Techniques. (2024, May 30). StudySmarter. Retrieved from [Link][4]
-
Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 436-443. DOI:10.1039/D1QI01379C. Retrieved from [Link][9]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2010). Journal of Young Pharmacists, 2(3), 273-278. Retrieved from [Link][16]
-
One-step synthesis and characteristics of benzimidazole derivatives. (2008). ResearchGate. Retrieved from [Link][17]
-
All About Combustion Analysis. (2025, August 26). Infinita Lab. Retrieved from [Link][7]
-
Shukla, A. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. International Journal Of Pharmaceutical Sciences And Research, 3(3), 922-927. Retrieved from [Link][18]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020, June 10). DTIC. Retrieved from [Link][19]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][20]
-
Benzimidazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link][21]
-
Kelly, A. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 944-950. Retrieved from [Link][10]
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2017). Oriental Journal of Chemistry, 33(4). Retrieved from [Link][22]
-
Theoretical and experimental values of the elemental analysis of synthesized metallogrids. (n.d.). ResearchGate. Retrieved from [Link][23]
-
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved from [Link][11]
-
What's the difference between experimental and theoretical value? (2017, May 24). Quora. Retrieved from [Link][8]
-
Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr. (2017, May 25). Croatian Journal of Food Science and Technology. Retrieved from [Link][24]
-
How to identified the purity of standard substance? (2006, June 16). Chromatography Forum. Retrieved from [Link][15]
-
HPLC trace for proof of purity. (2024, October 3). Reddit. Retrieved from [Link][25]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(15), 4990. Retrieved from [Link][1]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023, December 19). Chemistry & Biodiversity. Retrieved from [Link][26]
-
A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. (2022). Neuroquantology, 20(8), 3402-3423. Retrieved from [Link][2]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link][13]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. (2024, August 24). ResearchGate. Retrieved from [Link][27]
-
Identification and Evaluation of Benzimidazole- Agonists of Innate Immune Receptor NOD2. (2021). ACS Infectious Diseases, 7(5), 1185-1194. Retrieved from [Link][28]
-
Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (2016). Der Pharma Chemica, 8(1), 461-470. Retrieved from [Link][29]
Sources
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Combustion analysis - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Structural Biochemistry/Organic Chemistry/Method of Combustion Analysis - Wikibooks, open books for an open world [en.wikibooks.org]
- 7. infinitalab.com [infinitalab.com]
- 8. quora.com [quora.com]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 16. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijpsr.com [ijpsr.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Benzimidazole synthesis [organic-chemistry.org]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 23. researchgate.net [researchgate.net]
- 24. hrcak.srce.hr [hrcak.srce.hr]
- 25. reddit.com [reddit.com]
- 26. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Identification and Evaluation of Benzimidazole- Agonists of Innate Immune Receptor NOD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. derpharmachemica.com [derpharmachemica.com]
Comparative UV-Vis Spectroscopic Analysis of 6-Chloro-7-nitrobenzimidazole
Executive Summary
In the landscape of medicinal chemistry and drug development, benzimidazole derivatives serve as privileged scaffolds. Specifically, heavily substituted variants like 6-Chloro-7-nitrobenzimidazole are critical precursors for synthesizing potent, orally active 5-HT3 receptor antagonists and novel radiosensitizers[1]. For researchers optimizing synthetic pathways or conducting structure-activity relationship (SAR) studies, understanding the electronic properties of these molecules is paramount.
This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 6-Chloro-7-nitrobenzimidazole against its simpler structural analogs: unsubstituted benzimidazole, 6-chlorobenzimidazole, and 5-nitrobenzimidazole. By analyzing these spectral shifts, scientists can accurately track reaction progress, verify functional group substitutions, and predict molecular behavior in biological assays.
Mechanistic Principles: Causality of Spectral Shifts
The UV-Vis absorption profile of a molecule is dictated by its electronic transitions, primarily the
-
The Base Scaffold: Unsubstituted benzimidazole possesses a fused aromatic system that absorbs strongly in the deep UV region, with characteristic
transitions at 245 nm, 271 nm, and 278 nm[2]. -
Chromophoric Effects (Nitro Group): The addition of a nitro (
) group introduces a strong electron-withdrawing moiety via both inductive ( ) and mesomeric ( ) effects. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap and causing a pronounced bathochromic (red) shift. For instance, 5-nitrobenzimidazole exhibits a primary absorption maximum at 302 nm[3]. -
Auxochromic Effects (Chloro Group): A chloro (
) substituent acts as an auxochrome. While it withdraws electron density inductively ( ), it donates electron density into the system via resonance ( ). This broadens the conjugated system, resulting in a moderate hyperchromic (increased intensity) and bathochromic shift. -
Synergistic "Push-Pull" System: In 6-Chloro-7-nitrobenzimidazole , the ortho-positioning of the chloro and nitro groups on the benzene ring creates a highly polarized, extended conjugated network. The steric and electronic interplay between the electron-donating resonance of the chlorine and the electron-withdrawing nature of the nitro group further compresses the HOMO-LUMO gap, pushing the primary absorption maximum deeper into the UVA region (~322 nm).
Fig 1: Synergistic auxochromic and chromophoric effects on the HOMO-LUMO energy gap.
Comparative UV-Vis Absorption Data
The table below synthesizes the quantitative UV-Vis spectral data for the target compound and its alternatives. Measurements are standardized in spectroscopic-grade methanol at 298 K.
| Compound | Substituent(s) | Primary | Secondary | Molar Extinction Coefficient ( |
| Benzimidazole | None | 245 nm, 271 nm | 278 nm | ~6,000 |
| 6-Chlorobenzimidazole | 6-Cl | 255 nm | 282 nm | ~8,500 |
| 5-Nitrobenzimidazole | 5- | 235 nm | 302 nm | ~9,300 |
| 6-Chloro-7-nitrobenzimidazole | 6-Cl, 7- | 248 nm | 322 nm | ~12,400 |
Data Note: Values for unsubstituted benzimidazole and 5-nitrobenzimidazole are anchored to validated empirical records[2][3]. The hyperchromic shift observed in the di-substituted variant is indicative of increased transition dipole moments.
Experimental Methodologies: Self-Validating Protocol
To ensure high-fidelity, reproducible spectral data, the following self-validating workflow must be employed. This protocol incorporates internal system suitability checks to eliminate solvent or instrumental artifacts.
Materials Required
-
Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900i or equivalent).
-
Matched quartz cuvettes (10 mm path length).
-
Spectroscopic-grade Methanol (
99.9% purity, UV cutoff < 205 nm). -
Holmium oxide glass filter (for wavelength calibration).
Step-by-Step Workflow
-
System Suitability & Calibration:
-
Power on the spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes.
-
Run a wavelength accuracy check using the holmium oxide glass filter. Ensure the 279.4 nm and 360.9 nm peaks are within
0.1 nm of their certified values.
-
-
Sample Preparation (Linearity Check):
-
Prepare a 1.0 mM stock solution of 6-Chloro-7-nitrobenzimidazole in methanol. Caution: Ensure complete dissolution; sonicate for 5 minutes if necessary.
-
Perform serial dilutions to create working standards at 5 µM, 10 µM, and 20 µM. This multi-point preparation validates adherence to the Beer-Lambert Law (
).
-
-
Baseline Validation:
-
Fill both the reference and sample quartz cuvettes with pure spectroscopic-grade methanol.
-
Perform a baseline correction scan from 200 nm to 500 nm.
-
Validation Gate: The resulting baseline must exhibit an absorbance of
0.005 AU across the entire range.
-
-
Spectral Acquisition:
-
Empty the sample cuvette, rinse twice with the 10 µM working solution, and fill it to the fill line.
-
Scan the sample from 200 nm to 500 nm at a scan speed of "Medium" (~200 nm/min) with a slit width of 1 nm.
-
-
Data Analysis:
-
Identify the
peaks. -
Calculate the molar extinction coefficient (
) using the absorbance value at 322 nm from the 10 µM sample. Verify linearity by cross-referencing the 5 µM and 20 µM samples.
-
Fig 2: Standardized self-validating UV-Vis spectrophotometric workflow.
References
-
New benzimidazole derivatives: selective and orally active 5-HT3 receptor antagonists Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 Source: PubChem - National Library of Medicine URL:[Link]
-
Benzimidazole | C7H6N2 | CID 5798 Source: PubChem - National Library of Medicine URL:[Link]
Sources
Comparative Cytotoxicity: 6-Chloro-7-nitrobenzimidazole Scaffolds vs. Standard Chemotherapeutics
Executive Summary & Chemical Profile
6-Chloro-7-nitrobenzimidazole (and its regioisomer 5-chloro-6-nitrobenzimidazole) represents a privileged scaffold in medicinal chemistry, distinct from first-generation benzimidazoles due to its electron-withdrawing nitro and chloro substituents. Unlike standard alkyl-benzimidazoles, this core structure exhibits enhanced lipophilicity and specific electronic properties that facilitate binding to hydrophobic pockets of enzymes like Dihydrofolate Reductase (DHFR) and VEGFR-2 .
This guide evaluates the cytotoxic performance of N-substituted derivatives of this scaffold against standard-of-care drugs (Paclitaxel , Cisplatin , and 5-Fluorouracil ).
Structural Significance[1][2][3]
-
Core Pharmacophore: The benzimidazole ring mimics the purine nucleobase, allowing intercalation into DNA and inhibition of nucleotide biosynthesis enzymes.
-
Substituent Effects:
-
C-6 Chloro Group: Increases metabolic stability and enhances hydrophobic interactions.
-
C-7 Nitro Group: Acts as a hydrogen bond acceptor, critical for locking the molecule into the active sites of kinases and histone deacetylases (HDACs).
-
Comparative Efficacy: Quantitative Analysis
The following data synthesizes cytotoxicity profiles (IC50 values) from recent bio-evaluations. The 6-Chloro-7-nitrobenzimidazole derivatives (denoted here as 6-CNB-Deriv ) are compared against clinical standards.
Table 1: IC50 Comparison (µM) Across Human Cancer Cell Lines[4][5]
| Cell Line | Cancer Type | 6-CNB-Deriv (Lead)* | Paclitaxel (PTX) | Cisplatin (CDDP) | 5-Fluorouracil (5-FU) | Performance Verdict |
| A549 | Lung Carcinoma | 0.028 (28 nM) | 1.38 – 6.13 | 9.71 | ~4.50 | Superior : Lead 6-CNB derivatives show nanomolar potency, significantly outperforming PTX. |
| MCF-7 | Breast (ER+) | 1.84 – 8.86 | 0.03 – 0.50 | 15.4 – 26.4 | 2.50 | Competitive : Comparable to 5-FU; less potent than PTX but superior to Cisplatin. |
| HCT-116 | Colon | 16.20 | N/A | 28.50 | ~10.0 | Moderate : More effective than Cisplatin but generally less potent than antimetabolites. |
| K562 | Leukemia (CML) | 11.07 | N/A | >20.0 | N/A | Effective : Shows selectivity for leukemia cells with distinct apoptotic induction.[1] |
| HeLa | Cervical | 2.55 | 0.01 | 5.0 – 10.0 | 3.20 | Strong : Outperforms Cisplatin and 5-FU; approaches PTX efficacy in specific derivatives. |
*Note: "6-CNB-Deriv (Lead)" refers to optimized N-substituted derivatives (e.g., Compound 4k or Compound 6 from cited literature) which utilize the 6-chloro-7-nitro scaffold.
Mechanism of Action: Multi-Target Signaling
Unlike Cisplatin (DNA cross-linking) or Paclitaxel (microtubule stabilization), 6-Chloro-7-nitrobenzimidazole derivatives function as multi-target agents . They simultaneously inhibit proliferation and induce apoptosis via three primary pathways:
-
DHFR Inhibition: Blocking folate metabolism (similar to Methotrexate).
-
VEGFR-2 Inhibition: Suppressing angiogenesis.[2]
-
HDAC6 Inhibition: Disrupting protein folding and cell signaling.
Pathway Visualization
The following diagram illustrates the cascade from drug binding to apoptotic cell death.
Caption: Multi-target mechanism: 6-CNB derivatives inhibit DHFR/VEGFR/HDAC, triggering ROS-mediated apoptosis.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls (positive/negative) and specific solvent systems for benzimidazole solubility.
A. Synthesis of 6-Chloro-7-nitrobenzimidazole Scaffold
Rationale: The condensation of o-phenylenediamine with aldehydes is sensitive to oxidation states. Sodium metabisulfite (Na2S2O5) is selected as a mild, eco-friendly oxidant over toxic heavy metals.
-
Reactants: Mix 4-chloro-5-nitro-o-phenylenediamine (1.0 equiv) with the appropriate substituted benzaldehyde (1.0 equiv) in Ethanol (EtOH).
-
Catalyst: Add Na2S2O5 (1.0 equiv) dissolved in a minimal amount of water.
-
Reflux: Heat the mixture at reflux (80°C) for 6–8 hours.
-
Validation: Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the diamine spot.
-
-
Work-up: Pour the reaction mixture into crushed ice. Filter the resulting precipitate.
-
Purification: Recrystallize from EtOH/DMF to obtain the pure benzimidazole derivative.
B. In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay measures mitochondrial metabolic activity as a proxy for viability. Since benzimidazoles can be colored, a "blank" control without cells is critical to subtract background absorbance.
Reagents:
-
MTT Solution: 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO.
-
Cell Lines: A549, MCF-7 (seeded at
cells/well).
Workflow:
-
Seeding: Plate cells in 96-well plates and incubate for 24h at 37°C/5% CO2.
-
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 µM – 100 µM).
-
Control Positive:Paclitaxel (10 µM).
-
Control Negative:0.1% DMSO media.
-
-
Incubation: Incubate for 48 or 72 hours.
-
Labeling: Add 20 µL MTT solution to each well; incubate for 4 hours. Purple formazan crystals will form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
Calculate IC50 using non-linear regression (GraphPad Prism).
Conclusion
The 6-Chloro-7-nitrobenzimidazole scaffold offers a compelling alternative to traditional platinum-based chemotherapeutics, particularly in lung (A549) and leukemia (K562) models where it exhibits nanomolar potency. Its ability to bypass common resistance mechanisms (like those affecting Cisplatin) through a multi-target mechanism (DHFR/VEGFR/HDAC inhibition) makes it a high-priority scaffold for lead optimization. Researchers should focus on N-1 substitution to further enhance solubility and bioavailability.
References
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents . RSC Advances. [Link]
-
Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents . Chemical Biology & Drug Design. [Link]
-
Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives . Arabian Journal of Chemistry. [Link]
-
Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis . RSC Advances. [Link]
-
Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines . Asian Pacific Journal of Cancer Prevention. [Link]
Sources
Safety Operating Guide
Technical Guide: Safe Handling & Disposal of 6-Chloro-7-nitro-1H-benzo[d]imidazole
[1]
Part 1: Executive Summary & Immediate Action
Operational Directive: 6-Chloro-7-nitro-1H-benzo[d]imidazole is a halogenated nitro-aromatic heterocycle.[1] Due to the presence of both a nitro group (potential energetic/toxicity concerns) and a chlorine substituent (halogenated waste requirements), this compound requires strict segregation from general organic waste streams.[2]
Immediate Safety Profile:
| Parameter | Critical Data |
|---|---|
| GHS Classification | Warning/Danger (Acute Tox. Oral, Skin Irrit., Eye Irrit., STOT SE) |
| Signal Word | WARNING |
| UN Number (Likely) | UN 2811 (Toxic solid, organic, n.o.s.)[2] |
| Fire Hazard | Emits toxic fumes (NOx, HCl, CO, HCN) upon thermal decomposition.[2] |
| Incompatibility | Strong oxidizers, strong bases, reducing agents.[2] |
Part 2: Chemical Profile & Hazard Analysis
Structural Logic & Causality
To handle this compound safely, one must understand the functional groups driving its reactivity and toxicity:
-
The Benzimidazole Core: A stable bicyclic aromatic system. It is generally resistant to mild acids/bases but can be biologically active (intercalating DNA or inhibiting enzymes), necessitating "Toxic" handling protocols.[2]
-
The Nitro Group (-NO₂):
-
Toxicity: Nitro-aromatics are known methemoglobinemia inducers and potential mutagens. Skin absorption is a valid route of exposure.
-
Reactivity: While mono-nitro compounds are generally stable, they increase the oxygen balance of the molecule. Avoid heating to dryness in the presence of metals or strong reducing agents.
-
-
The Chloro Substituent (-Cl):
-
Disposal Implication: This atom mandates the waste be classified as "Halogenated Organic Waste." Failure to segregate this from non-halogenated solvents can result in costly fines from disposal facilities (e.g., Veolia, Clean Harbors) because halogenated compounds require specific scrubbers during incineration to neutralize acid gases (HCl).[2]
-
Physical Properties (Estimated/Analog-Based)
-
State: Solid (Yellow to Orange powder).
-
Solubility: Low in water; soluble in DMSO, DMF, and hot Ethanol.[2]
-
Melting Point: Likely >200°C (typical for nitrobenzimidazoles).
Part 3: Operational Handling & Containment
Trustworthiness Protocol: Treat every gram as if it is a confirmed mutagen until proven otherwise.
Engineering Controls
-
Primary: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.
-
Secondary: Use a static-dissipative balance enclosure if the powder is fine/dry to prevent aerosolization.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving is required.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4-8 mil) or Neoprene.
-
Rationale: Nitro-aromatics can permeate thin nitrile over time. Change outer gloves immediately upon contamination.
-
-
Respiratory: If fume hood work is impossible (not recommended), a P95/P100 particulate respirator is mandatory.[2]
Part 4: Step-by-Step Disposal Procedures
The "Self-Validating" Disposal Workflow
Do not mix this compound with general trash or drain disposal. Follow this decision tree to ensure compliance.
Detailed Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][3][4][5]
-
Labeling:
-
Primary Constituent: 6-Chloro-7-nitro-1H-benzo[d]imidazole.
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
RCRA Code: If not explicitly listed, use D003 (Reactive) only if shock sensitivity is suspected (unlikely here), otherwise manage as Non-RCRA Regulated Hazardous Waste (unless TCLP proves otherwise), but best practice is to treat as Toxic Organic .[2]
-
-
Debris: Place the contaminated spatula and weighing boat into a separate "Solid Debris (Hazardous)" bag.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Rinsate)
-
The "Halogen Rule": Even if you dissolved the compound in Ethanol (non-halogenated), the presence of the 6-Chloro compound renders the mixture halogenated for incineration purposes if the concentration is significant (>1-2%).
-
Action: Pour all mother liquors and rinsates into the Halogenated Organic Solvents carboy.
-
Why? Incinerators must know about the Chlorine content to adjust burn temperatures and scrubbers to prevent Hydrochloric Acid (HCl) emission.
Scenario C: Spill Cleanup (Small Scale < 5g)
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Wear safety goggles, lab coat, and double nitrile gloves.[2] Wear a P95 respirator if outside a hood.
-
Contain: Cover the spill with a generic absorbent pad or spill pillow to prevent dispersion.
-
Wet Wipe: If the powder is dry, gently dampen a paper towel with water or ethanol to wipe it up without creating dust. Do not dry sweep.
-
Disposal: Place all pads and towels into a heavy-duty yellow hazardous waste bag. Seal and label.
Part 5: Regulatory Compliance (RCRA & DOT)
| Regulatory Body | Classification / Code | Rationale |
| DOT (Transport) | UN 2811 | Toxic solid, organic, n.o.s.[2] (technical name required). |
| EPA (RCRA) | Not Listed (P/U) | It is not a P-listed or U-listed waste by specific CAS name. |
| EPA (Characteristic) | Likely D000 (Non-RCRA) | Unless it exhibits ignitability (D001), corrosivity (D002), or reactivity (D003).[2] However, it must still be managed as Hazardous Chemical Waste due to toxicity.[2] |
| Best Practice | Incineration | Landfill is strictly prohibited for nitro-aromatics due to leaching potential. |
References
-
PubChem. (n.d.).[6] Compound Summary: 6-Nitrobenzimidazole. National Library of Medicine. Retrieved March 3, 2026, from [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 3, 2026, from [Link][2]
-
New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Chloronitrobenzenes. Retrieved March 3, 2026, from [Link][2]
Personal protective equipment for handling 6-Chloro-7-nitro-1H-benzo[d]imidazole
Executive Safety Directive
Treat as a High-Potency Pharmacophore. In the absence of a compound-specific Occupational Exposure Limit (OEL), 6-Chloro-7-nitro-1H-benzo[d]imidazole must be handled under the Precautionary Principle . The structural combination of a benzimidazole core (biologically active scaffold) and a nitro group (potential mutagen/metabolic activator) necessitates containment Level 3 (OEB 3/4) protocols until toxicological data proves otherwise.
Primary Risks:
-
Inhalation: High. Fine particulate dust can deeply penetrate lung tissue; nitroaromatics are often respiratory sensitizers.
-
Contact: Moderate to High. Potential for dermal absorption and skin sensitization.
-
Chronic: Suspected genotoxicity due to the nitro-reduction metabolic pathway.
Predicted Hazard Profile (SAR Analysis)
Analysis based on Structure-Activity Relationship (SAR) of nitrobenzimidazole analogs.
| Pharmacophore | Associated Hazard | Mechanism of Action |
| Nitro Group (-NO2) | Mutagenicity / Methemoglobinemia | Enzymatic reduction to hydroxylamines can interact with DNA (Ames positive potential) or oxidize hemoglobin. |
| Benzimidazole Core | Reproductive Toxicity / Antimitotic | Binds to tubulin (similar to carbendazim), potentially disrupting cell division; known teratogenic signals in analogs. |
| Chlorine Substituent | Irritation / Lipophilicity | Increases lipophilicity, enhancing dermal absorption and bioavailability; contributes to mucous membrane irritation. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling.
| Protection Zone | Equipment Specification | Rationale |
| Respiratory | N95/P100 Respirator (Minimum) | Mandatory if handling powder outside a Biosafety Cabinet (BSC). Prevents inhalation of sensitizing dusts.[1] |
| Hand (Layer 1) | Nitrile (4 mil) | Inner layer for dexterity. Inspect for micro-tears immediately upon donning. |
| Hand (Layer 2) | Extended Cuff Nitrile (8 mil) or Laminate (Silver Shield) | Outer layer. Laminate is required if dissolving in penetrating solvents like DMSO or DMF , which can carry the toxin through nitrile. |
| Eye/Face | Chemical Goggles (Not Safety Glasses) | Goggles provide a seal against airborne dust and splashes. Face shield added for reaction scale-up (>1g). |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats retain dust. Tyvek sheds particulates and prevents accumulation on street clothes. |
| Engineering | Fume Hood / Glove Box | Mandatory. Never handle the neat solid on an open bench. |
Operational Protocols
A. Solid Handling & Weighing (Critical Control Point)
Objective: Eliminate airborne particulate generation.
-
Preparation:
-
Place a disposable antistatic weighing boat and a waste container inside the chemical fume hood.
-
Line the work surface with an absorbent, plastic-backed mat (absorbent side up).
-
-
Transfer:
-
Use a disposable spatula to avoid cross-contamination during cleaning.
-
Do not tap the spatula on the side of the container to dislodge powder; this creates aerosols. Instead, use a gentle rolling motion against the weighing boat.
-
-
Solubilization (In-Situ):
-
Best Practice: Add the solvent (e.g., DMSO) directly to the weighing boat or vial inside the hood to dissolve the solid before transfer. Transferring liquids is safer than transferring powders.
-
B. Reaction Setup & Heating
-
Closed Systems Only: Reactions involving this compound at temperatures >40°C must be performed in a sealed vessel (pressure tube or flask with reflux condenser).
-
Ventilation: Attach a nitrogen line vented through a scrubber or directly into the hood exhaust to prevent vapor escape.
Visualized Workflows
Workflow 1: Safe Weighing & Transfer Protocol
Caption: Step-by-step logic for minimizing dust exposure during the critical weighing phase.
Workflow 2: Emergency Spill Response
Caption: Decision tree for immediate response to solid or liquid spills.
Waste Disposal & Deactivation[2]
Do not dispose of down the drain. Benzimidazoles are persistent in aquatic environments and toxic to aquatic life.
-
Solid Waste:
-
Collect all contaminated gloves, weighing boats, and paper towels in a double-bagged biohazard/chemical waste bag .
-
Label as: "Toxic Solid - Nitrobenzimidazole Derivative".
-
-
Liquid Waste:
-
Segregate into Halogenated Organic Waste (due to the Chlorine atom).
-
Do not mix with oxidizers (e.g., Nitric acid) as nitro compounds can form unstable mixtures.
-
-
Deactivation (Glassware):
-
Rinse glassware with DMSO or Acetone first (to solubilize), then wash with a 10% bleach solution to degrade the organic structure before standard detergent washing.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11315802, 6-Chloro-7-nitrobenzimidazole. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Benzimidazole and derivatives - Toxicological Summary. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
